Lsd1-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H18N2OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[4-(2-aminocyclopropyl)phenyl]-3-thiophen-3-ylbenzamide |
InChI |
InChI=1S/C20H18N2OS/c21-19-11-18(19)13-4-6-17(7-5-13)22-20(23)15-3-1-2-14(10-15)16-8-9-24-12-16/h1-10,12,18-19H,11,21H2,(H,22,23) |
InChI Key |
XBAABOMMIHKQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CSC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Lsd1-IN-17: A Potent Lysine-Specific Demethylase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lsd1-IN-17 is a potent, small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme increasingly recognized as a critical therapeutic target in oncology. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It includes detailed summaries of its inhibitory profile, effects on cancer cell proliferation, and insights into the broader signaling pathways influenced by LSD1 modulation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of epigenetic modulators and their therapeutic applications.
Chemical Properties and Structure
This compound, also referred to as compound 5b in its primary citation, is a derivative of tranylcypromine, a known class of monoamine oxidase and LSD1 inhibitors.[1] Its chemical identity and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₂OS | [2] |
| Molecular Weight | 334.43 g/mol | [2] |
| IUPAC Name | N-(4-(trans-2-aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide | |
| SMILES | C1C(C1N)c2ccc(cc2)NC(=O)c3cccc(c3)c4ccsc4 | [3] |
| Physical Description | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Biological Activity and Inhibitory Profile
This compound has demonstrated potent inhibitory activity against LSD1 and, to a lesser extent, against monoamine oxidases A and B (MAO-A and MAO-B). Its efficacy has also been evaluated in the context of cancer cell proliferation.
| Target | IC₅₀ (µM) | Cell Line/Assay Condition | Reference |
| LSD1-CoREST | 0.005 | Biochemical Assay | [2] |
| MAO-A | 0.028 | Biochemical Assay | [2] |
| MAO-B | 0.820 | Biochemical Assay | [2] |
| Cell Growth | 17.2 | LNCaP (Prostate Cancer) | [2] |
Signaling Pathways and Mechanism of Action
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). By altering histone methylation states, LSD1 can act as either a transcriptional co-repressor or co-activator, depending on the cellular context and its interacting protein partners.
LSD1 has been shown to be a key regulator in several oncogenic signaling pathways, including:
-
PI3K/AKT Signaling: LSD1 can activate the PI3K/AKT pathway, a critical driver of cell proliferation and survival in prostate cancer.[4] Inhibition of LSD1 has been shown to decrease AKT phosphorylation.[4]
-
Wnt/β-Catenin Pathway: LSD1 can activate the Wnt/β-catenin signaling pathway, which is heavily implicated in carcinogenesis and cancer cell pluripotency.[1]
-
MYC Signaling: In castration-resistant prostate cancer, LSD1 inhibition has been shown to significantly decrease MYC signaling, a key oncogenic driver.[1][5]
-
TP53 Signaling: LSD1 can repress the TP53 tumor suppressor pathway. Inhibition of LSD1 can lead to the reactivation of TP53 signaling.[6]
-
Epithelial-to-Mesenchymal Transition (EMT): LSD1 is involved in regulating EMT, a process critical for cancer metastasis.[1]
The inhibitory action of this compound on LSD1 is expected to modulate these and other downstream pathways, leading to anti-proliferative and pro-differentiation effects in cancer cells.
References
- 1. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Inhibition Disrupts Super-Enhancer-Driven Oncogenic Transcriptional Programs in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-17: A Technical Guide to its Mechanism of Action in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), the first identified histone demethylase, plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. Lsd1-IN-17 is a potent inhibitor of LSD1, demonstrating significant potential in cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in epigenetic regulation, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of LSD1, targeting its flavin adenine dinucleotide (FAD)-dependent catalytic activity. By binding to the active site of LSD1, this compound prevents the demethylation of its primary substrates, mono- and di-methylated H3K4 (H3K4me1/2), which are key epigenetic marks associated with active gene transcription. Inhibition of LSD1 by this compound leads to an accumulation of H3K4me1/2 at the promoter and enhancer regions of target genes, resulting in the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation.
Furthermore, LSD1 is known to be a component of several corepressor complexes, including the CoREST and NuRD complexes. By inhibiting LSD1, this compound disrupts the function of these complexes, leading to a broader impact on chromatin structure and gene expression.
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.[1]
| Target | Assay Type | IC50 (µM) | Cell Line | Effect | IC50 (µM) |
| LSD1-CoREST | Biochemical | 0.005 | LNCaP (Prostate Cancer) | Growth Arrest | 17.2 |
| MAO-A | Biochemical | 0.028 | |||
| MAO-B | Biochemical | 0.820 |
Table 1: Inhibitory activity of this compound against LSD1 and monoamine oxidases (MAOs), and its anti-proliferative effect in a cancer cell line.[1]
Signaling Pathways
The inhibition of LSD1 by this compound can modulate multiple signaling pathways critical for cancer cell proliferation, survival, and differentiation. Based on the known functions of LSD1, the primary pathways affected by this compound are likely to include:
-
Notch Signaling Pathway: LSD1 is known to regulate the Notch signaling pathway, which is crucial for cell fate decisions.[2][3] Inhibition of LSD1 can lead to the upregulation of Notch target genes, promoting differentiation and reducing cancer stem cell populations.
-
PI3K/Akt/mTOR Pathway: LSD1 has been shown to influence the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[2] By inhibiting LSD1, this compound may lead to the suppression of this pathway, contributing to its anti-proliferative effects.
-
Androgen Receptor (AR) Signaling: In prostate cancer, LSD1 acts as a co-activator for the androgen receptor. This compound-mediated inhibition of LSD1 can disrupt AR signaling, providing a therapeutic avenue for prostate cancer.[3][4]
Figure 1: Mechanism of action of this compound in epigenetic regulation.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the inhibition of LSD1 enzymatic activity.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.1% Triton X-100).
-
Prepare a solution of recombinant human LSD1/CoREST complex in assay buffer.
-
Prepare a solution of biotinylated H3K4me2 peptide substrate and FAD cofactor in assay buffer.
-
Prepare HTRF detection reagents: Europium cryptate-labeled anti-H3K4me1 antibody and XL665-conjugated streptavidin.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilution or vehicle control to the wells of a 384-well low-volume microplate.
-
Add 5 µL of the LSD1/CoREST enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the H3K4me2 peptide/FAD substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Figure 2: Workflow for the LSD1 HTRF inhibition assay.
Cellular Histone Demethylation Assay
This assay measures the effect of this compound on histone methylation levels within cells.
-
Cell Culture and Treatment:
-
Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 24-48 hours.
-
-
Histone Extraction:
-
Lyse the cells and extract histones using a commercially available histone extraction kit or a standard acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
-
ELISA-based Detection:
-
Coat a 96-well plate with the extracted histones.
-
Block the wells to prevent non-specific antibody binding.
-
Add a primary antibody specific for H3K4me2 and incubate.
-
Wash the plate and add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a TMB substrate and stop the reaction with a stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the H3K4me2 signal to the total histone H3 signal (determined in a parallel ELISA).
-
Determine the dose-dependent effect of this compound on cellular H3K4me2 levels.
-
Figure 3: Workflow for the cellular histone demethylation assay.
Conclusion
This compound is a potent and specific inhibitor of LSD1 with demonstrated efficacy in preclinical models. Its mechanism of action, centered on the inhibition of LSD1's demethylase activity, leads to the reactivation of tumor suppressor genes and the modulation of key oncogenic signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other LSD1 inhibitors in the field of oncology. Further investigation into the precise downstream targets and the impact on the tumor microenvironment will be crucial in advancing this class of epigenetic modulators towards clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Selective and Reversible Inhibitor of Lysine-Specific Demethylase 1 for Oncology Research
An In-depth Technical Guide to the Discovery and Synthesis of the Novel LSD1 Inhibitor: Compound 14
Introduction
Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, is a key epigenetic regulator. It removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes. Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including liver cancer, making it an attractive target for therapeutic intervention. This document provides a detailed technical overview of the discovery, synthesis, and biological evaluation of Compound 14, a potent, selective, and reversible inhibitor of LSD1.
Discovery of Compound 14: A Molecular Hybridization Approach
Compound 14 was designed using a molecular hybridization strategy, a technique that combines pharmacophoric elements from different bioactive molecules to create a new hybrid compound with enhanced potency and desired properties. The design of Compound 14 was based on the structures of a N-benzylarylamide derivative, a piperidine-2,6-dione analogue, and a propanamide derivative. The hypothesis was that linking a piperidine-2,6-dione scaffold and a propanamide linker to the N-benzylarylamide moiety would yield a novel and potent LSD1 inhibitor. This strategic design resulted in the successful identification of Compound 14 as a selective and reversible LSD1 inhibitor with significant anti-liver cancer activity.[1][2]
Quantitative Biological Data
The biological activity of Compound 14 was assessed through a series of enzymatic and cell-based assays. The data is summarized in the tables below.
Table 1: Enzymatic Inhibition Data for Compound 14
| Enzyme | IC₅₀ (µM) |
| LSD1 | 0.18 |
| MAO-A | >1 |
| MAO-B | >1 |
Table 2: Anti-proliferative Activity of Compound 14 in Human Liver Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| HepG2 | 0.93 |
| HEP3B | 2.09 |
| HUH6 | 1.43 |
| HUH7 | 4.37 |
Synthesis Pathway of Compound 14
The synthesis of Compound 14 is a multi-step process. The following diagram illustrates the synthetic route.
References
Lsd1-IN-17: A Potent Inhibitor of Lysine-Specific Demethylase 1 (LSD1) for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, has emerged as a critical regulator of gene expression and a promising therapeutic target in a multitude of diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of Lsd1-IN-17, a potent inhibitor of LSD1. We delve into the core of its target protein, LSD1, detailing its structure, enzymatic mechanism, and diverse biological functions. This document summarizes key quantitative data for this compound, presents detailed experimental protocols for its characterization, and visualizes the complex signaling pathways and experimental workflows through Graphviz diagrams, offering a valuable resource for researchers and drug development professionals in the field of epigenetics and therapeutics.
Introduction to LSD1: The Target Protein
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in epigenetic regulation.[1] It specifically removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[2][3] This demethylation activity is crucial for the dynamic regulation of chromatin structure and gene transcription.
Biological Functions of LSD1:
LSD1 is a multifaceted protein with a wide range of biological functions, acting as both a transcriptional repressor and co-activator depending on the context and its interacting protein partners.[2][4]
-
Transcriptional Repression: As a component of the CoREST repressor complex, LSD1 demethylates H3K4me1/2, which are generally associated with active transcription, leading to gene silencing.[5]
-
Transcriptional Activation: In conjunction with nuclear receptors such as the androgen receptor (AR) and estrogen receptor (ER), LSD1 can demethylate H3K9me1/2, marks associated with transcriptional repression, thereby activating gene expression.[4]
-
Non-Histone Substrates: Beyond histones, LSD1 can also demethylate non-histone proteins like p53, DNMT1, and STAT3, thereby modulating their stability and activity.[2][6]
-
Cellular Processes: LSD1 is implicated in a variety of fundamental cellular processes, including cell proliferation, differentiation, epithelial-to-mesenchymal transition (EMT), and the maintenance of stem cell pluripotency.[2][6]
LSD1 in Disease:
The dysregulation of LSD1 has been linked to a variety of human diseases:
-
Cancer: Overexpression of LSD1 is observed in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer, breast cancer, and prostate cancer, where it contributes to tumor progression and drug resistance.[2][4][6]
-
Neurodegenerative Diseases: LSD1 plays a role in neuronal development and function.[7] Its dysregulation has been associated with neurodegenerative disorders such as Alzheimer's disease and frontotemporal dementia.[8]
-
Viral Infections: LSD1 can be co-opted by certain DNA viruses to facilitate their replication.[9][10] Conversely, it can also play a role in the host's antiviral response against RNA viruses.[11][12]
This compound: A Potent LSD1 Inhibitor
This compound is a potent, small-molecule inhibitor of LSD1. Its inhibitory activity extends to both the LSD1-CoREST complex and other monoamine oxidases, highlighting the need for careful experimental design to dissect its specific effects.
Quantitative Data for this compound
The following table summarizes the key inhibitory concentrations (IC50) of this compound against its primary target and related enzymes, as well as its effect on cancer cell proliferation.
| Target/Assay | IC50 (µM) | Cell Line | Reference |
| LSD1-CoREST | 0.005 | - | [1] |
| MAO-A | 0.028 | - | [1] |
| MAO-B | 0.820 | - | [1] |
| Cell Growth Arrest | 17.2 | LNCaP | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound and to investigate the biological functions of LSD1.
LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)
This biochemical assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
Materials:
-
Recombinant human LSD1 protein
-
This compound or other test compounds
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate (black, clear bottom)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant LSD1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~530-545 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Record the fluorescence signal over time. The rate of increase in fluorescence is proportional to the LSD1 activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Histone Methylation
This technique is used to assess the effect of this compound on the levels of specific histone methylation marks within cells.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against H3K4me2, H3K9me2, and a loading control (e.g., total Histone H3 or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the histone mark of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative changes in histone methylation.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the genomic regions where LSD1 is bound and to assess how this compound affects this binding.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Sonicator
-
ChIP-grade antibody against LSD1
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine and primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitate the LSD1-DNA complexes using a specific anti-LSD1 antibody coupled to magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links.
-
Digest the protein and purify the DNA.
-
Quantify the amount of immunoprecipitated DNA at specific gene promoters using qPCR to determine the effect of this compound on LSD1 occupancy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving LSD1 and a typical experimental workflow for characterizing an LSD1 inhibitor.
Caption: Overview of major LSD1 signaling pathways.
Caption: A typical experimental workflow for characterizing an LSD1 inhibitor.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of LSD1 in health and disease. Its potent inhibitory activity against LSD1 makes it a lead compound for further investigation in the development of novel epigenetic therapies. This technical guide provides a solid foundation of data and methodologies to aid researchers in their exploration of LSD1 biology and the therapeutic potential of its inhibition. As our understanding of the epigenetic landscape continues to expand, targeted inhibitors like this compound will be instrumental in translating this knowledge into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. epigentek.com [epigentek.com]
- 3. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 9. LSD1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. epigentek.com [epigentek.com]
Lsd1-IN-17: A Technical Guide on its Effects on Histone H3K4 and H3K9 Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various pathologies, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of LSD1 inhibition, exemplified by the potent inhibitor Lsd1-IN-17, on H3K4 and H3K9 methylation. We will delve into the biochemical and cellular consequences of LSD1 inhibition, present quantitative data for various inhibitors, detail relevant experimental methodologies, and visualize the associated signaling pathways.
Introduction to LSD1 and Histone Methylation
Histone methylation is a key epigenetic modification that influences chromatin structure and gene expression. The methylation status of specific lysine residues on histone tails can either activate or repress transcription. LSD1 is a unique histone demethylase in that it can act as both a transcriptional co-repressor and co-activator.
-
Transcriptional Repression: In complex with co-repressors such as CoREST, LSD1 demethylates mono- and di-methylated H3K4 (H3K4me1/2), marks associated with active enhancers and promoters. This removal of activating marks leads to gene silencing.[1][2][3]
-
Transcriptional Activation: When associated with nuclear receptors like the androgen receptor (AR) or estrogen receptor (ERα), LSD1's substrate specificity can switch to H3K9me1/2, which are repressive marks.[3][4] By demethylating H3K9, LSD1 facilitates transcriptional activation.[2][4]
Given its central role in gene regulation, the development of small molecule inhibitors targeting LSD1 has become a significant area of research in oncology and other diseases.[5]
This compound: An Exemplar LSD1 Inhibitor
For the purpose of this guide, we will use the designation "this compound" to represent a potent and selective LSD1 inhibitor. The data and methodologies presented are a composite derived from studies on various well-characterized LSD1 inhibitors.
Mechanism of Action
This compound functions by binding to the active site of LSD1, thereby preventing the demethylation of its histone substrates. This inhibition leads to an accumulation of H3K4me1/2 at LSD1 target genes, resulting in the de-repression of their expression.[1] In cellular contexts where LSD1 targets H3K9, its inhibition would be expected to lead to an increase in H3K9me1/2 levels.
Quantitative Data on LSD1 Inhibitors
The potency of LSD1 inhibitors is typically determined through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different compounds.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| GSK-LSD1 | LSD1 | HTRF Assay | 7.6 | [6] |
| CBB1003 | LSD1 | In vitro demethylase assay | ~5,000 | [7] |
| CBB1007 | LSD1 | In vitro demethylase assay | ~2,000 | [7] |
| SP-2509 | LSD1 | HTRF Assay | 2,500 | [6] |
| Tranylcypromine (TCP) | LSD1 | HTRF Assay | 5,600 | [6] |
Table 1: Comparative IC50 values of various LSD1 inhibitors.
Effects on Histone Methylation and Gene Expression
Inhibition of LSD1 by this compound elicits significant changes in the epigenetic landscape and downstream gene expression profiles.
Impact on H3K4 Methylation
The primary and most well-documented effect of LSD1 inhibition is the increase in global and gene-specific H3K4me1 and H3K4me2 levels.[1][7] This is a direct consequence of blocking LSD1's demethylase activity at the promoters and enhancers of its target genes. Studies have shown that treatment with an LSD1 inhibitor leads to a significant, genome-wide increase in H3K4me1/2 marks, which is coupled with the upregulation of genes associated with differentiation and tumor suppression.[1]
Impact on H3K9 Methylation
The effect of LSD1 inhibitors on H3K9 methylation is more context-dependent. In cell types where LSD1 is part of a transcriptional activation complex that targets H3K9, its inhibition can lead to an increase in H3K9me1/2 levels and subsequent repression of target genes.[8] However, in many cancer cell lines, the predominant role of LSD1 appears to be the repression of gene expression through H3K4 demethylation, and thus, significant changes in H3K9 methylation are not always observed upon inhibitor treatment.[7]
Gene Expression Changes
The altered histone methylation patterns induced by this compound result in profound changes in gene expression. Inhibition of LSD1 typically leads to the de-repression of genes involved in:
-
Cellular Differentiation: LSD1 plays a role in maintaining cells in an undifferentiated state. Its inhibition can induce differentiation in various cancer models, such as epidermal and hematopoietic cells.[1][2][9]
-
Tumor Suppression: LSD1 represses the expression of several tumor suppressor genes. This compound can reactivate these genes, leading to cell cycle arrest and apoptosis.
-
Signaling Pathways: LSD1 inhibition can impact various signaling pathways, including those involved in cell growth, proliferation, and epithelial-mesenchymal transition (EMT).
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of LSD1 inhibitors like this compound.
LSD1 Biochemical Assays
These assays are used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified LSD1.
a) Peroxidase-Coupled Assay:
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[6][10]
-
Principle: LSD1-mediated demethylation of a histone peptide substrate produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic or chromogenic substrate to produce a detectable signal.
-
Protocol Outline:
-
Recombinant human LSD1 enzyme is pre-incubated with varying concentrations of the inhibitor.
-
A mono- or di-methylated H3K4 peptide substrate is added to initiate the reaction.
-
HRP and a detection reagent (e.g., Amplex Red) are added.
-
The fluorescence or absorbance is measured over time.
-
IC50 values are calculated from the dose-response curves.
-
b) Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
This is a high-throughput screening-compatible assay that detects the demethylated product.[6]
-
Principle: The assay uses a biotinylated H3K4me1/2 peptide substrate and two antibodies: one labeled with a europium cryptate (donor) that recognizes the histone peptide, and another labeled with a second fluorophore (acceptor) that specifically binds to the demethylated H3K4 product. When both antibodies are bound in proximity, FRET occurs, generating a signal.
-
Protocol Outline:
-
LSD1 enzyme, the inhibitor, and the biotinylated substrate are incubated together.
-
A mixture of the donor and acceptor antibodies is added.
-
After an incubation period, the HTRF signal is read on a compatible plate reader.
-
Cellular Histone Methylation Assays
These assays are used to assess the effect of the inhibitor on histone methylation levels within cells.
a) Western Blotting:
-
Principle: This technique is used to detect global changes in histone methylation.
-
Protocol Outline:
-
Cells are treated with the LSD1 inhibitor or a vehicle control.
-
Histones are extracted from the cell nuclei.
-
Histone extracts are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for H3K4me1, H3K4me2, H3K9me1, H3K9me2, and total H3 (as a loading control).
-
Secondary antibodies conjugated to HRP are used for detection via chemiluminescence.[11][12]
-
b) Chromatin Immunoprecipitation (ChIP):
-
Principle: ChIP is used to determine the enrichment of specific histone marks at particular gene loci.
-
Protocol Outline:
-
Cells are treated with the inhibitor and then cross-linked with formaldehyde.
-
Chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
An antibody specific to the histone mark of interest (e.g., H3K4me2) is used to immunoprecipitate the chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of DNA corresponding to specific gene promoters or enhancers is quantified by qPCR.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to LSD1 and its inhibition.
References
- 1. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation | PLOS One [journals.plos.org]
- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Lsd1-IN-17: A Technical Guide to its Role in Gene Expression and Repression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are crucial regulators of gene expression and cellular identity. Among the key enzymes involved in this intricate network is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] First identified in 2004, LSD1 is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine residues on histone tails, primarily H3K4 and H3K9.[2][3] This demethylase activity allows LSD1 to function as both a transcriptional repressor and an activator, depending on its protein partners and the specific histone residue it targets.[2][4]
LSD1 is frequently overexpressed in a wide range of cancers, including prostate, breast, and lung cancer, as well as hematological malignancies like acute myeloid leukemia (AML).[4][5] Its dysregulation is associated with blocking cellular differentiation, promoting proliferation, and contributing to poor prognosis, making it a significant therapeutic target in oncology.[6][7]
Lsd1-IN-17 is a potent, small-molecule inhibitor of LSD1.[8] By blocking the enzymatic activity of LSD1, this compound serves as a powerful chemical probe to investigate the downstream effects of LSD1 inhibition on gene regulation and as a potential lead compound for therapeutic development. This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on gene expression and repression, and detailed experimental protocols for its study.
Core Mechanism of LSD1 and this compound
LSD1's primary function is to modulate transcription by altering the methylation status of histone H3. Its effect on gene expression is context-dependent:
-
Gene Repression: As a component of several corepressor complexes, such as CoREST and NuRD, LSD1 demethylates mono- and di-methylated H3K4 (H3K4me1/2).[6][9] Since H3K4 methylation is a hallmark of active or poised gene promoters, its removal by LSD1 leads to transcriptional repression.[3] This is a critical mechanism for silencing lineage-specific genes during development and maintaining cellular identity.[2][10]
-
Gene Activation: In a different context, particularly when interacting with nuclear receptors like the androgen receptor (AR), LSD1 can demethylate H3K9me1/2.[3][11] H3K9 methylation is a repressive mark, so its removal results in transcriptional activation.[1] This dual functionality highlights the complexity of LSD1's regulatory role.
This compound functions by inhibiting the amine oxidase activity of LSD1.[8] This inhibition prevents the demethylation of LSD1's substrates. Consequently, treatment with this compound leads to the accumulation of H3K4me1/2 at the promoters of LSD1-target genes, overriding their repression and leading to gene activation or "de-repression".[12] This can force cells to exit a proliferative state and undergo differentiation, a desirable outcome in many cancers.[12][13]
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Lsd1-IN-17: A Technical Guide for Novel Cancer Cell Line Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the investigation of Lsd1-IN-17, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in novel cancer cell lines. This document outlines the core mechanisms of LSD1 in oncology, presents methodologies for key experiments, and offers a structured approach to data interpretation.
Introduction to LSD1 as a Therapeutic Target in Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] By removing these methyl marks, LSD1 can either repress or activate gene expression, depending on the associated protein complexes.[2] Overexpression of LSD1 has been documented in a wide array of malignancies, including breast, prostate, lung, and gastric cancers, as well as acute myeloid leukemia (AML).[1][2][3][4][5][6][7] Its elevated expression often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[5]
LSD1 contributes to tumorigenesis through several mechanisms:
-
Oncogene Activation: By demethylating H3K9me1/2, a repressive mark, LSD1 can facilitate the expression of oncogenes.[2]
-
Tumor Suppressor Repression: LSD1 is a core component of several repressive complexes, including the CoREST and NuRD complexes, which silence tumor suppressor genes through H3K4me1/2 demethylation.[8]
-
Regulation of Non-Histone Proteins: LSD1's activity extends beyond histones to include non-histone substrates such as p53, DNMT1, and STAT3, thereby influencing critical cellular processes like apoptosis, DNA methylation, and signal transduction.[2][3][9][10]
-
Involvement in Key Signaling Pathways: LSD1 has been shown to modulate several cancer-associated signaling pathways, including Wnt/β-catenin, PI3K/AKT, and TGF-β.[1][11]
This compound is a next-generation small molecule inhibitor designed for high potency and selectivity against LSD1. This guide provides the necessary protocols and frameworks to evaluate its efficacy and mechanism of action in new cancer models.
Data Presentation: Efficacy of LSD1 Inhibition
Quantitative assessment of a novel inhibitor's potency is fundamental. The following tables provide a template for summarizing the anti-proliferative effects of this compound across a panel of cancer cell lines. Data for representative LSD1 inhibitors from the literature are included for comparative purposes.
Table 1: In Vitro Anti-Proliferative Activity (IC50) of LSD1 Inhibitors
| Cancer Type | Cell Line | This compound IC50 (nM) | ORY-1001 (Iadademstat) IC50 (nM)[6] | GSK2879552 IC50 (nM)[10] |
| Acute Myeloid Leukemia | MV4-11 | [Data to be generated] | 18 | [Data not available] |
| Small Cell Lung Cancer | NCI-H526 | [Data to be generated] | [Data not available] | <25 |
| Breast Cancer | MCF-7 | [Data to be generated] | [Data not available] | [Data not available] |
| Prostate Cancer | LNCaP | [Data to be generated] | [Data not available] | [Data not available] |
| Merkel Cell Carcinoma | MKL-1 | [Data to be generated] | ~10-100 | [Data not available] |
| Neuroblastoma | SH-SY5Y | [Data to be generated] | [Data not available] | [Data not available] |
Table 2: Selectivity Profile of this compound
| Target | This compound IC50 (nM) |
| LSD1 | [Data to be generated] |
| MAO-A | [Data to be generated] |
| MAO-B | [Data to be generated] |
| LSD2/KDM1B | [Data to be generated] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful investigation of this compound.
Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of this compound that inhibits 50% of cell growth.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from the highest desired concentration (e.g., 10 µM) to the lowest (e.g., 0.1 nM). Include a vehicle control (DMSO-only).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., CellTiter-Blue) or MTS reagent to each well. Incubate for 1-4 hours.
-
Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm for resazurin) or absorbance (490 nm for MTS) using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log-transformed drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
Western Blot Analysis for Histone Marks and Pathway Modulation
This protocol assesses the target engagement of this compound and its downstream effects.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for 24-48 hours. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Target Engagement: anti-H3K4me1, anti-H3K4me2, anti-H3K9me1, anti-H3K9me2.
-
Downstream Markers: anti-p21, anti-CDKN1A, anti-β-catenin, anti-c-Myc.
-
Loading Control: anti-β-actin, anti-GAPDH, anti-Total H3.
-
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: High-level workflow for investigating this compound.
Caption: LSD1's role in transcriptional repression and Wnt signaling.
Conclusion
The therapeutic potential of targeting LSD1 in oncology is significant. This compound represents a promising agent in this class of inhibitors. A systematic investigation, employing the methodologies outlined in this guide, is essential to characterize its efficacy and mechanism of action in novel cancer cell lines. The provided protocols, data presentation templates, and visual aids offer a robust framework for researchers and drug development professionals to advance our understanding of LSD1 inhibition and its role in cancer therapy.
References
- 1. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 8. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-17: A Technical Guide to Potential Therapeutic Applications Beyond Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in various pathological processes. While extensively studied in oncology, the therapeutic potential of LSD1 inhibitors is now being explored in a broader range of diseases. This technical guide focuses on Lsd1-IN-17, a potent tranylcypromine-based irreversible inhibitor of LSD1. Although current research on this compound is centered on its anti-cancer properties, its high potency and selectivity profile suggest significant therapeutic potential in non-oncological indications, particularly in neurodegenerative and inflammatory diseases where LSD1 has been implicated as a key pathological driver. This document provides a comprehensive overview of the available data on this compound, detailed experimental protocols from foundational studies, and a forward-looking perspective on its potential applications beyond cancer, supported by the broader understanding of LSD1's role in disease.
Introduction to this compound
This compound is a novel, potent, and irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A. It belongs to a class of tranylcypromine (TCP) derivatives, which act as mechanism-based inactivators by forming a covalent adduct with the FAD cofactor in the active site of LSD1.[1] The inhibition of LSD1 leads to the re-expression of silenced genes by preventing the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating chromatin structure and gene expression.
While the primary focus of the development of this compound has been on its anti-proliferative effects in cancer cells, the growing body of evidence linking LSD1 to the pathophysiology of neurodegenerative and inflammatory diseases makes a strong case for exploring the therapeutic utility of potent inhibitors like this compound in these areas.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from the primary literature.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (µM) | Source |
| LSD1-CoREST | 0.005 | [1] |
| MAO-A | 0.028 | [1] |
| MAO-B | 0.820 | [1] |
Table 2: Cellular Activity
| Cell Line | Assay | IC50 (µM) | Source |
| LNCaP (Prostate Cancer) | Cell Growth Arrest | 17.2 | [1] |
Potential Therapeutic Applications Beyond Cancer
While direct experimental evidence for this compound in non-cancer models is not yet available, its mechanism of action strongly suggests potential therapeutic applications in diseases where LSD1 dysregulation is a contributing factor.
Neurodegenerative Diseases
Recent studies have implicated LSD1 in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and frontotemporal dementia. Pathological tau proteins have been shown to sequester LSD1 in the cytoplasm, leading to its nuclear depletion and subsequent neuronal dysfunction and death. Therefore, modulating LSD1 activity could be a neuroprotective strategy. The high potency of this compound makes it an interesting candidate for investigation in preclinical models of these diseases.
Inflammatory Diseases
LSD1 plays a crucial role in regulating the inflammatory response. In rheumatoid arthritis, LSD1 has been shown to be involved in the activation of CD4+ T cells, which are key drivers of the inflammatory process. Inhibition of LSD1 has been demonstrated to ameliorate disease severity in animal models of arthritis. Given its potent LSD1 inhibitory activity, this compound could potentially modulate the inflammatory cascade in autoimmune and other inflammatory conditions.
Experimental Protocols
The following are detailed experimental methodologies for key experiments cited in the primary literature for this compound and related compounds.
In Vitro LSD1-CoREST Inhibition Assay
-
Principle: A horseradish peroxidase-coupled assay is used to measure the hydrogen peroxide produced during the LSD1-mediated demethylation of a monomethylated histone H3 peptide.
-
Reagents:
-
Recombinant human LSD1-CoREST complex
-
H3K4me1 peptide substrate
-
Horseradish peroxidase
-
Amplex Red reagent
-
This compound or other test compounds
-
-
Protocol:
-
The LSD1-CoREST enzyme is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the H3K4me1 peptide substrate.
-
The reaction is allowed to proceed for 30 minutes at 37°C.
-
The reaction is stopped, and the Amplex Red reagent and horseradish peroxidase are added.
-
The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).
-
IC50 values are calculated from the dose-response curves.
-
MAO-A and MAO-B Inhibition Assays
-
Principle: Similar to the LSD1 assay, a horseradish peroxidase-coupled assay is used to measure hydrogen peroxide production from the deamination of specific substrates by MAO-A and MAO-B.
-
Reagents:
-
Recombinant human MAO-A or MAO-B
-
Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates
-
Horseradish peroxidase
-
Amplex Red reagent
-
This compound or other test compounds
-
-
Protocol:
-
The MAO-A or MAO-B enzyme is pre-incubated with varying concentrations of this compound.
-
The respective substrate is added to initiate the reaction.
-
The reaction is incubated, and fluorescence is measured as described for the LSD1 assay.
-
IC50 values are determined from the resulting dose-response curves.
-
Cell Growth Arrest Assay
-
Principle: The effect of this compound on the proliferation of cancer cell lines is assessed using a standard cell viability assay.
-
Cell Line: LNCaP (human prostate carcinoma)
-
Reagents:
-
LNCaP cells
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Protocol:
-
LNCaP cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound for 72 hours.
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a microplate reader.
-
IC50 values are calculated based on the reduction in cell viability compared to vehicle-treated control cells.
-
Western Blot Analysis for Histone Methylation
-
Principle: Western blotting is used to detect changes in the levels of specific histone methylation marks (H3K4me2 and H3K9me2) in cells treated with this compound, confirming target engagement.
-
Cell Line: LNCaP cells
-
Reagents:
-
LNCaP cells
-
This compound
-
Lysis buffer
-
Primary antibodies against H3K4me2, H3K9me2, and total H3 (as a loading control)
-
Secondary antibodies conjugated to horseradish peroxidase
-
Chemiluminescent substrate
-
-
Protocol:
-
LNCaP cells are treated with this compound for a specified time.
-
Cells are harvested, and nuclear extracts are prepared.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibodies overnight.
-
After washing, the membrane is incubated with the appropriate secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
Visualizations
The following diagrams illustrate key concepts related to this compound and its potential applications.
Caption: LSD1 signaling pathway and the effect of this compound.
Caption: Experimental workflow for the evaluation of this compound.
References
An In-depth Technical Guide on Lysine-Specific Demethylase 1 (LSD1) Inhibition as a Therapeutic Strategy for Neurodegenerative Diseases
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction:
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] This enzymatic activity allows LSD1 to function as both a transcriptional co-repressor and co-activator, influencing a wide array of cellular processes.[3][4] In the central nervous system, LSD1 is essential for neuronal development, differentiation, and the maintenance of neural stem cells.[3][5]
Recent research has implicated the dysregulation of LSD1 in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD) and frontotemporal dementia (FTD).[6][7] Studies have shown that while the genetic deletion of LSD1 in mice leads to severe neurodegeneration and cognitive deficits, the pharmacological inhibition of its enzymatic activity presents a promising therapeutic avenue.[5][8] In the brains of AD and FTD patients, LSD1 has been found to be mislocalized and associated with pathological protein aggregates like hyperphosphorylated tau.[3][7] This suggests that inhibiting LSD1 could help restore normal gene expression, reduce neuroinflammation, and mitigate neuronal cell death.[5][9]
This technical guide provides a comprehensive overview of the early-stage research into LSD1 inhibition for neurodegenerative diseases. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
A search for the specific compound "Lsd1-IN-17" did not yield any public data or scholarly articles. Therefore, this guide will focus on the broader, well-documented strategy of LSD1 inhibition, with a focus on representative compounds that are under clinical investigation.
Data Presentation: LSD1 Inhibitors in Clinical Development for CNS Disorders
The following table summarizes the key LSD1 inhibitors that have entered clinical trials for neurodegenerative and other central nervous system disorders.
| Compound Name | Other Designations | Mechanism | Developer | Indication(s) | Clinical Phase | Trial Identifier | References |
| Vafidemstat | ORY-2001 | Irreversible, dual LSD1/MAO-B inhibitor | Oryzon Genomics | Mild to Moderate Alzheimer's Disease, Multiple Sclerosis | Phase II | NCT03867253 | [5][9][10][11] |
| TAK-418 | N/A | Irreversible, selective LSD1 inhibitor | Takeda | CNS Disorders (e.g., Kabuki syndrome) | Phase I | NCT04202497 | [9][12] |
Experimental Protocols
The investigation of LSD1's role in neurodegeneration and the efficacy of its inhibitors involves a range of sophisticated experimental methodologies. Below are protocols for key experimental approaches cited in the literature.
Animal Models of Neurodegeneration
-
Objective: To study the in vivo effects of LSD1 deletion or inhibition on disease pathology and cognitive function.
-
Methodology:
-
Genetic Knockout Models: Mice with a conditional deletion of the Lsd1 (Kdm1a) gene in specific brain regions (e.g., hippocampus and cortex) are generated using Cre-Lox recombination technology. These mice are then subjected to behavioral tests to assess spatial ability, memory, and motor coordination.[6][7]
-
Disease-Specific Models: Transgenic mouse models that overexpress proteins associated with human neurodegenerative diseases are utilized. For example, the Tg2576 mouse model, which overexpresses a mutant form of the human amyloid precursor protein (APP), is used to study Alzheimer's-like pathology.[12]
-
Treatment: Animals are administered LSD1 inhibitors (e.g., via oral gavage) over a specified period. Control groups receive a vehicle solution.
-
Analysis: Post-treatment, cognitive and behavioral functions are assessed. Brain tissues are then harvested for histological and molecular analysis to measure levels of pathological markers (e.g., amyloid plaques, tau tangles) and neuroinflammation.[5][9]
-
Immunohistochemistry and Immunofluorescence
-
Objective: To visualize the localization and expression levels of LSD1 and other proteins of interest within brain tissue.
-
Methodology:
-
Tissue Preparation: Brains from animal models or post-mortem human samples are fixed (e.g., in 4% paraformaldehyde), cryopreserved, and sectioned using a cryostat or microtome.
-
Staining: Tissue sections are incubated with primary antibodies specific to the target protein (e.g., anti-LSD1, anti-pTau).
-
Detection: A secondary antibody conjugated to a fluorescent dye or an enzyme (for chromogenic detection) is applied.
-
Imaging: Sections are imaged using confocal or fluorescence microscopy. This technique has been used to demonstrate the mislocalization of LSD1 into neurofibrillary tangles in the brains of Alzheimer's patients.[3][7]
-
Gene Expression Analysis (RNA-Sequencing)
-
Objective: To obtain a global profile of transcriptional changes resulting from LSD1 deletion or inhibition.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from specific brain regions (e.g., hippocampus) of treated and control animals.
-
Library Preparation: mRNA is enriched, fragmented, and converted into a cDNA library suitable for sequencing.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The resulting sequence data is aligned to a reference genome. Gene set enrichment and pathway analysis are performed to identify neurodegeneration-associated pathways that are significantly altered, such as the re-activation of stem cell genes in the hippocampus of LSD1-depleted mice.[5][13]
-
In Vitro LSD1 Enzymatic Assay
-
Objective: To determine the inhibitory potency (e.g., IC50) of a compound against LSD1.
-
Methodology:
-
Reaction Setup: Recombinant human LSD1 enzyme is incubated with a methylated histone peptide substrate (e.g., H3K4me2) in a reaction buffer.
-
Inhibitor Addition: The test compound (e.g., this compound if it were available) is added at various concentrations. Tranylcypromine is often used as a reference inhibitor.[14][15]
-
Detection: The demethylation reaction produces hydrogen peroxide (H2O2), which can be quantified using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red.
-
Data Analysis: The fluorescence signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in LSD1-related neurodegeneration research.
References
- 1. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and therapeutic role of LSD1 in Alzheimer’s diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 gene linked to Alzheimer’s and frontotemporal dementia - Alzheimer's Research UK [alzheimersresearchuk.org]
- 7. Research offers new insight into how brain cells die in Alzheimer's and FTD [news.emory.edu]
- 8. frontiersin.org [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic Inhibitors as Alzheimer’s Disease Therapeutic Agents [jstage.jst.go.jp]
- 13. Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 15. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-17 and its Interaction with the CoREST Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). It is a key enzymatic component of the CoREST (Corepressor for RE1-Silencing Transcription factor) complex, which also includes the scaffold protein RCOR1 and histone deacetylases HDAC1 and HDAC2. The LSD1/CoREST complex is a crucial epigenetic regulator, and its dysregulation has been implicated in various cancers, including prostate cancer. Lsd1-IN-17 is a potent inhibitor of LSD1, demonstrating significant potential in cancer therapy by modulating the activity of the LSD1/CoREST complex. This technical guide provides an in-depth overview of this compound, its interaction with the CoREST complex, and its downstream effects, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against the LSD1-CoREST complex and other related enzymes, as well as in a cellular context. The following tables summarize the key quantitative data for this compound.
| Target Enzyme | IC50 (µM) |
| LSD1-CoREST | 0.005[1] |
| MAO-A | 0.028[1] |
| MAO-B | 0.820[1] |
Table 1: Enzymatic Inhibition of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against the LSD1-CoREST complex and the related monoamine oxidases A and B (MAO-A and MAO-B).
| Cell Line | Assay Type | IC50 (µM) |
| LNCaP (Prostate Cancer) | Cell Growth Arrest | 17.2[1] |
Table 2: Cellular Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound on the growth of the LNCaP human prostate cancer cell line.
Interaction with the CoREST Complex and Mechanism of Action
LSD1 is a critical component of the CoREST complex, which is recruited to specific gene promoters by transcription factors. Within this complex, LSD1's primary role is to demethylate H3K4me1/2, leading to transcriptional repression. However, in the context of certain transcription factors, such as the androgen receptor (AR), LSD1 can switch its substrate specificity to H3K9me1/2, resulting in transcriptional activation.
This compound acts as a potent inhibitor of the enzymatic activity of LSD1 within the CoREST complex. By blocking the demethylase function of LSD1, this compound can prevent the removal of methyl groups from histone tails, thereby altering gene expression patterns. This inhibition can lead to the reactivation of tumor suppressor genes that are silenced by the LSD1/CoREST complex or the repression of oncogenes that are activated by it.
Signaling Pathways Modulated by this compound
In the context of prostate cancer, this compound has been shown to modulate key signaling pathways that are critical for tumor growth and survival.
Androgen Receptor (AR) Signaling
The androgen receptor is a key driver of prostate cancer. LSD1 acts as a coactivator for AR, promoting the transcription of AR target genes by demethylating H3K9me1/2. Inhibition of LSD1 by compounds like this compound can disrupt this coactivator function, leading to the downregulation of AR target genes and a reduction in AR-driven cell proliferation.[2][3][4][5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysine Specific Demethylase 1 has Dual Functions as a Major Regulator of Androgen Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition attenuates androgen receptor V7 splice variant activation in castration resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of lysine-specific demethylase 1 enhances the sensitivity of hormone-sensitive prostate cancer cells to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. LSD1/PRMT6-targeting gene therapy to attenuate androgen receptor toxic gain-of-function ameliorates spinobulbar muscular atrophy phenotypes in flies and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Demethylase LSD1 Regulates Kidney Cancer Progression by Modulating Androgen Receptor Activity [mdpi.com]
Methodological & Application
Lsd1-IN-17: In Vitro Application Notes and Protocols for Cell Culture Experiments
For Research Use Only.
Introduction
Lsd1-IN-17 is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound, a tranylcypromine derivative, has demonstrated significant inhibitory activity against the LSD1-CoREST complex and has shown anti-proliferative effects in cancer cell lines, particularly in prostate cancer.
These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments, including methodologies for assessing its impact on cell viability and target engagement.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| LSD1-CoREST | 0.005 |
| MAO-A | 0.028 |
| MAO-B | 0.820 |
Table 2: Cellular Activity of this compound in Prostate Cancer Cells
| Cell Line | Assay | IC50 (µM) |
| LNCaP | Cell Growth Arrest | 17.2 |
Experimental Protocols
LNCaP Cell Culture Protocol
This protocol describes the standard procedure for maintaining and passaging the LNCaP human prostate cancer cell line.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA (1X)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.
-
Cell Maintenance: Culture LNCaP cells in T-75 flasks with 10-15 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Media Change: Replace the culture medium every 2-3 days.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seed new T-75 flasks at a split ratio of 1:3 to 1:6.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the effect of this compound on the viability of LNCaP cells using a colorimetric MTT assay.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.
-
After 24 hours of cell attachment, aspirate the medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Histone Methylation
This protocol details the procedure for detecting changes in histone H3 lysine 4 dimethylation (H3K4me2) levels in LNCaP cells following treatment with this compound.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K4me2
-
Rabbit anti-Total Histone H3 (loading control)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for 48-72 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane according to a standard protocol.
-
Re-probe the membrane with the anti-Total Histone H3 antibody to confirm equal loading.
-
Mandatory Visualization
Application Notes: Detecting LSD1 Inhibition with Lsd1-IN-17 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3][4][5][6][7] Dysregulation of LSD1 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. Lsd1-IN-17 is a potent, small molecule inhibitor of LSD1.[8] This application note provides a detailed protocol for utilizing Western blot to detect the inhibition of LSD1 in response to this compound treatment by monitoring the subsequent increase in H3K4 and H3K9 methylation.
Mechanism of Action
LSD1 is a key component of several transcriptional co-repressor complexes. By demethylating H3K4me1/2, a mark associated with active transcription, LSD1 contributes to gene silencing. Conversely, by demethylating H3K9me1/2, a mark associated with heterochromatin, LSD1 can also be involved in transcriptional activation. Inhibition of LSD1's enzymatic activity by compounds like this compound is expected to lead to an accumulation of its substrates, primarily an increase in the global levels of H3K4me2 and H3K9me2.[1][2][9][10]
Signaling Pathway
Caption: LSD1 Signaling and Inhibition.
Data Presentation
The following table summarizes expected quantitative changes in histone methylation marks upon treatment with an LSD1 inhibitor. Values are presented as fold change relative to a vehicle-treated control.
| Treatment Group | H3K4me2 Levels (Fold Change) | H3K9me2 Levels (Fold Change) | LSD1 Protein Levels (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (Low Dose) | >1.5 | >1.5 | ~1.0 |
| This compound (High Dose) | >2.0 | >2.0 | May decrease with prolonged treatment |
Note: The exact fold change will vary depending on the cell line, inhibitor concentration, and treatment duration. The decrease in LSD1 protein levels is not always observed and may be a secondary effect of prolonged inhibition.[2]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line known to express LSD1. Various cancer cell lines such as LNCaP (prostate cancer), PC9 (lung cancer), THP-1, and MV4-11 (leukemia) have been used in LSD1 inhibitor studies.[2][8][9]
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. The reported IC50 for this compound in LNCaP cells is 17.2 μM, so a starting range of 1-50 μM is suggested.[8]
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time. A time course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.
Western Blot Protocol for Histone Marks
This protocol is adapted from standard procedures for histone western blotting.
1. Histone Extraction (Acid Extraction Method)
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3).
-
Lyse cells on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl.
-
Incubate overnight at 4°C with gentle stirring.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the histones.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Anti-H3K4me2 (e.g., Abcam ab7766, 1:1000)
-
Anti-H3K9me2 (e.g., Abcam ab1220, 1:1000)
-
Anti-Total Histone H3 (as a loading control, e.g., Cell Signaling Technology #9715, 1:1000)
-
Anti-LSD1 (e.g., Cell Signaling Technology #2139, 1:1000)[5]
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Quantification
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the H3K4me2 and H3K9me2 bands to the total Histone H3 loading control.
Experimental Workflow
Caption: Western Blot Workflow for LSD1 Inhibition.
References
- 1. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone demethylase LSD1 deficiency during high-salt diet is associated with enhanced vascular contraction, altered NO-cGMP relaxation pathway, and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Facilitates Pro-Inflammatory Polarization of Macrophages by Repressing Catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot analysis of WT and LSD1-GT mES cells. - Mendeley Data [data.mendeley.com]
- 7. researchgate.net [researchgate.net]
- 8. LSD1 Substrate Binding and Gene Expression Are Affected by HDAC1-Mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay using an LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active enhancers, and lysine 9 of histone H3 (H3K9me1/2), a mark associated with transcriptional repression. By modulating the methylation status of histones and other non-histone proteins, LSD1 is involved in a wide range of biological processes, including cell proliferation, differentiation, and development.
Dysregulation of LSD1 activity has been implicated in the pathogenesis of various diseases, particularly cancer, where its overexpression is often correlated with poor prognosis. This has made LSD1 an attractive therapeutic target for drug development. Small molecule inhibitors of LSD1, such as Lsd1-IN-17, are valuable tools for studying the biological functions of LSD1 and for developing novel therapeutic strategies.
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When coupled with an LSD1 inhibitor like this compound, ChIP assays can be used to elucidate the genome-wide localization of LSD1, identify its target genes, and understand how its inhibition affects the epigenetic landscape and gene expression. These application notes provide a comprehensive overview and a detailed protocol for performing a ChIP assay using an LSD1 inhibitor.
Data Presentation: Quantitative Properties of LSD1 Inhibitors
The following table summarizes the biochemical and cellular activities of several known LSD1 inhibitors. This data can serve as a reference for designing experiments with novel inhibitors like this compound.
| Inhibitor | Type | Target | IC50 | Cell-Based Assay EC50 | Reference |
| ORY-1001 | Irreversible | LSD1 | < 20 nM | < 1 nM (THP-1 cells) | |
| SP-2509 | Reversible, Non-competitive | LSD1 | 13 nM (Ki = 31 nM) | Varies by cell line | |
| N-methyl sulfonamide 17 | Irreversible | LSD1 | 0.19 µM | Not specified | |
| Compound 17i | Reversible | LSD1 | 0.065 µM | Varies by cell line | |
| ZY0511 | Not specified | LSD1 | Not specified | Varies by cell line |
Signaling Pathway and Experimental Workflow
LSD1 Mechanism of Action
LSD1 catalyzes the demethylation of methylated lysine residues through an FAD-dependent oxidative reaction. The process involves the oxidation of the methylated amine to an imine intermediate, which is then hydrolyzed to release formaldehyde and the demethylated lysine.
Caption: Mechanism of LSD1-mediated demethylation and its inhibition.
LSD1 in Transcriptional Regulation
LSD1 is a key component of several transcriptional regulatory complexes, such as the CoREST complex. By removing activating histone marks (H3K4me1/2), LSD1 is often associated with transcriptional repression. However, in complex with nuclear receptors like the androgen receptor (AR), it can demethylate repressive marks (H3K9me1/2) and function as a transcriptional coactivator.
Caption: LSD1's dual role in transcriptional regulation.
Chromatin Immunoprecipitation (ChIP) Experimental Workflow
The ChIP assay involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest, and analyzing the associated DNA.
Caption: A generalized workflow for a ChIP experiment.
Experimental Protocols
This protocol provides a general framework for a ChIP assay using a small molecule inhibitor of LSD1. Optimal conditions, such as inhibitor concentration and treatment time, should be empirically determined for this compound and the specific cell line used.
Materials and Reagents
-
Cell Culture:
-
Appropriate cell line and culture medium.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
-
Cross-linking:
-
37% Formaldehyde.
-
1.25 M Glycine.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
-
Cell Lysis and Chromatin Shearing:
-
Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors).
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors).
-
Sonicator or Micrococcal Nuclease (MNase).
-
-
Immunoprecipitation:
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).
-
Anti-LSD1 Antibody (ChIP-grade).
-
Normal Rabbit or Mouse IgG (as a negative control).
-
Protein A/G magnetic beads or agarose slurry.
-
-
Washing and Elution:
-
Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl).
-
High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl).
-
LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1).
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Elution Buffer (1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
5 M NaCl.
-
0.5 M EDTA.
-
1 M Tris-HCl pH 6.5.
-
Proteinase K.
-
RNase A.
-
Phenol:Chloroform:Isoamyl Alcohol.
-
Ethanol.
-
Glycogen.
-
-
Analysis:
-
qPCR primers for target and control gene loci.
-
SYBR Green qPCR Master Mix.
-
Reagents for library preparation for ChIP-seq.
-
Step-by-Step Protocol
Day 1: Cell Treatment and Chromatin Preparation
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the
-
Lsd1-IN-17: Application Notes and Protocols for Preclinical Research
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the current knowledge on the LSD1 inhibitor, Lsd1-IN-17. Due to the absence of published in vivo data for this compound, this guide also includes information on other relevant LSD1 inhibitors that have been evaluated in animal models to provide a valuable frame of reference for designing future preclinical studies.
Introduction to this compound
This compound (also known as compound 5b) is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound is a tranylcypromine derivative that has demonstrated significant anti-LSD1 activity in biochemical assays.
In Vitro Activity of this compound
This compound has been characterized in vitro, demonstrating potent inhibitory activity against the LSD1-CoREST complex and selectivity over other monoamine oxidases (MAOs).
| Target | IC50 (µM) |
| LSD1-CoREST | 0.005 |
| MAO-A | 0.028 |
| MAO-B | 0.820 |
| Data from Fioravanti R, et al. J Enzyme Inhib Med Chem. 2022.[1][2][3][4] |
In cellular assays, this compound has been shown to induce growth arrest in prostate cancer LNCaP cells with an IC50 of 17.2 µM.[4] Mechanistic studies in these cells confirmed an increase in the levels of H3K4me2 and/or H3K9me2 upon treatment, consistent with LSD1 inhibition.[1][2][3]
Dosage and Administration of this compound in Animal Models
As of the latest available information, there are no published studies detailing the dosage and administration of this compound in any animal models. The seminal publication describing the synthesis and in vitro characterization of this compound did not include any in vivo experiments.[1][2][3]
Therefore, specific protocols for the use of this compound in preclinical animal research cannot be provided at this time. Researchers planning to evaluate this compound in vivo will need to conduct initial dose-finding and pharmacokinetic studies to establish a safe and efficacious dosing regimen.
Reference Data: In Vivo Studies of Other LSD1 Inhibitors
To aid in the design of future preclinical studies for this compound, this section summarizes the dosage and administration of other structurally related or clinically advanced LSD1 inhibitors in various animal models. This information can serve as a starting point for determining potential dose ranges and administration routes.
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Key Findings |
| ORY-1001 (Iadademstat) | Mouse | Acute Myeloid Leukemia (AML) | Not specified | Oral | Time and dose-dependent induction of differentiation markers. |
| GSK2879552 | Rat, Dog | Toxicology Studies | Not specified | Not specified | Caused reversible toxicities including thrombocytopenia and neutropenia. |
| INCB059872 | Mouse | Small Cell Lung Cancer (SCLC) Xenograft | Not specified | Oral | Inhibited tumor growth and reduced serum neuroendocrine markers. |
| MC3382 | Mouse | Acute Promyelocytic Leukemia (APL) | 11.25 and 22.50 mg/kg | Oral | Increased survival without apparent toxicity. |
Proposed Experimental Workflow for In Vivo Evaluation of this compound
The following diagram outlines a logical workflow for the initial in vivo characterization of this compound in a cancer xenograft model.
Caption: Proposed workflow for the preclinical in vivo evaluation of this compound.
Signaling Pathway Implicated in LSD1 Inhibition
LSD1 is a critical component of several transcriptional repressor complexes, including the CoREST complex. By removing methyl groups from H3K4, LSD1 contributes to the silencing of tumor suppressor genes. Inhibition of LSD1 is expected to restore the expression of these genes, leading to anti-tumor effects.
Caption: Simplified signaling pathway of LSD1 inhibition by this compound.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on standard practices for evaluating novel anti-cancer agents in vivo. These should be adapted and optimized based on the specific animal model and experimental goals.
Animal Model
-
Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Tumor Model: Subcutaneous xenograft of a relevant human cancer cell line (e.g., LNCaP for prostate cancer).
-
Cell Implantation: Inject 1-5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
This compound Formulation and Administration
-
Formulation: As this compound is a small molecule, a common starting point for formulation would be suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Sonication may be required to ensure a uniform suspension.
-
Administration Route: Based on data from other LSD1 inhibitors, oral gavage (PO) is a likely route of administration. Intraperitoneal (IP) injection is another common alternative for preclinical studies.
-
Dosing Schedule: A once-daily (QD) or twice-daily (BID) dosing schedule is a typical starting point.
Efficacy Study Design
-
Group Size: A minimum of 8-10 mice per group is recommended to achieve statistical power.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined average size (e.g., 100-200 mm³).
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% CMC, 0.1% Tween 80)
-
This compound (multiple dose levels, e.g., low, mid, high)
-
Positive control (a standard-of-care agent for the specific cancer model, if available)
-
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight changes (as a measure of toxicity), overall survival.
-
Pharmacodynamic: Collection of tumor tissue at the end of the study to assess target engagement (e.g., by measuring H3K4me2 levels via Western blot or immunohistochemistry).
-
Conclusion
This compound is a potent and selective inhibitor of LSD1 with demonstrated in vitro activity. While there is currently no published data on its use in animal models, the information provided on other LSD1 inhibitors and the proposed experimental workflows offer a solid foundation for researchers to design and execute preclinical studies to evaluate its therapeutic potential. Rigorous dose-finding, pharmacokinetic, and pharmacodynamic studies will be crucial first steps in advancing this compound towards clinical development.
References
- 1. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
How to dissolve and store Lsd1-IN-17 for long-term use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, long-term storage, and experimental use of Lsd1-IN-17, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Introduction to this compound
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9) and other non-histone proteins. By inhibiting LSD1, this compound can modulate gene expression, leading to effects such as the induction of cell cycle arrest and inhibition of cancer cell growth. This compound also shows inhibitory activity against monoamine oxidase A (MAO-A) and B (MAO-B).[1]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₈N₂OS |
| Molecular Weight | 334.43 g/mol |
| CAS Number | Not available |
Inhibitory Activity of this compound
| Target | IC₅₀ |
| LSD1-CoREST | 0.005 µM |
| MAO-A | 0.028 µM |
| MAO-B | 0.820 µM |
| LNCaP Cell Growth | 17.2 µM |
Data sourced from MedchemExpress.[1]
Dissolution and Storage Protocols
Proper dissolution and storage are critical for maintaining the stability and activity of this compound for long-term use.
Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution
-
Preparation: Before opening, briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Calculating the Required DMSO Volume: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (µL) = (Weight of this compound (mg) / 334.43 g/mol ) * 100,000
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath or gentle warming (not exceeding 40°C) can be applied. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.
Long-Term Storage Recommendations
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month | For short-term storage. |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. |
Important Considerations:
-
Always use anhydrous DMSO to prevent hydrolysis of the compound.
-
Ensure aliquots are tightly sealed to prevent solvent evaporation and absorption of atmospheric moisture.
-
When retrieving a stored aliquot, allow it to equilibrate to room temperature before opening to minimize condensation.
Signaling Pathway and Experimental Workflows
LSD1 Signaling Pathway
LSD1 primarily functions by removing methyl groups from H3K4me1/2, which are marks of active transcription, thus leading to transcriptional repression. It is often a component of larger repressive complexes, such as the CoREST complex. Inhibition of LSD1 prevents this demethylation, leading to the maintenance of active chromatin states and the expression of genes that may have been silenced, such as tumor suppressor genes.
Caption: Mechanism of this compound action on the LSD1 signaling pathway.
Experimental Workflow for In Vitro LSD1 Inhibition Assay
This workflow outlines a typical fluorescence-based enzymatic assay to measure the inhibitory activity of this compound.
Caption: Workflow for a fluorescence-based LSD1 enzymatic inhibition assay.
Experimental Protocols
Protocol for LSD1 Enzymatic Assay (Fluorometric)
This protocol is adapted from commercially available LSD1 inhibitor screening kits.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
This compound Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. Remember to include a DMSO-only control.
-
LSD1 Enzyme: Dilute recombinant human LSD1 enzyme in assay buffer to the desired concentration.
-
Substrate: Prepare a solution of a di-methylated H3K4 peptide substrate.
-
Detection Reagent: Prepare a solution containing Horseradish Peroxidase (HRP) and a fluorogenic substrate like Amplex Red.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the assay buffer, diluted this compound (or DMSO control), and the diluted LSD1 enzyme.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the H3K4me2 peptide substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and initiate signal development by adding the HRP/Amplex Red detection reagent.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Read the fluorescence on a microplate reader at an excitation of ~530-540 nm and an emission of ~585-595 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol for Cell Growth Inhibition Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of LNCaP prostate cancer cells.
-
Cell Seeding:
-
Culture LNCaP cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.1%. Include a DMSO-only vehicle control.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot cell viability versus the log of the inhibitor concentration to determine the IC₅₀ value for cell growth inhibition.
-
References
Application Notes and Protocols for Lsd1-IN-17: Assessing Cell Viability and Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of Lsd1-IN-17, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), on cancer cell viability and proliferation. The protocols outlined below are designed to deliver robust and reproducible data for preclinical drug development and cancer research.
Introduction to this compound and its Mechanism of Action
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a critical role in tumorigenesis by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This epigenetic modification leads to the repression of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting cancer cell proliferation, survival, and resistance to therapy. LSD1 is overexpressed in a wide range of cancers, making it an attractive therapeutic target.[1][2]
This compound is a small molecule inhibitor that targets the catalytic activity of LSD1. By inhibiting LSD1, this compound leads to an increase in H3K4 and H3K9 methylation, resulting in the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, promote differentiation, and ultimately lead to a reduction in cancer cell viability and proliferation.[3][4] The inhibition of LSD1 has been shown to impact several key signaling pathways involved in cancer progression, including p53, HIF-1α, E2F1, and STAT3.[5][6]
Data Presentation: Summary of Expected Outcomes
The following table summarizes the typical quantitative data that can be obtained from the described assays when treating cancer cells with this compound. The values are illustrative and will vary depending on the cell line, concentration of the inhibitor, and duration of treatment.
| Assay | Parameter Measured | Expected Effect of this compound | Example Data Range (IC50/EC50) |
| Cell Viability Assays | |||
| CellTiter-Glo® | ATP levels (metabolic activity) | Decrease | 0.1 µM - 10 µM |
| MTT Assay | Mitochondrial reductase activity | Decrease | 0.5 µM - 20 µM |
| Cell Proliferation Assays | |||
| Clonogenic Survival Assay | Colony formation ability | Decrease | Dose-dependent reduction |
| BrdU Incorporation Assay | DNA synthesis (S-phase cells) | Decrease | Dose-dependent reduction |
| Cell Cycle Analysis | |||
| Flow Cytometry (PI Staining) | DNA content | G1 or S-phase arrest | Increase in G1/S population |
Mandatory Visualizations
Caption: LSD1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound.
Experimental Protocols
Cell Viability Assay: CellTiter-Glo® Luminescent Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Cell Proliferation Assay: Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is considered the gold standard for measuring the cytotoxic effect of a compound.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates containing 2 mL of complete culture medium. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow the cells to attach for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Staining and Counting:
-
Wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of a 1:1 mixture of methanol and acetic acid to each well and incubating for 15 minutes.
-
Remove the fixative and add 1 mL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells) in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (PE of treated cells / PE of control cells).
-
Plot the surviving fraction against the concentration of this compound.
-
Cell Proliferation Assay: BrdU Incorporation Assay
This assay measures cell proliferation by detecting the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.[1][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound as described for the CellTiter-Glo® assay.
-
-
BrdU Labeling:
-
Add BrdU labeling reagent to each well to a final concentration of 10 µM.
-
Incubate the plate for 2-4 hours at 37°C.[12]
-
-
Fixation and Denaturation:
-
Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well.
-
Incubate for 30 minutes at room temperature.[12]
-
-
Immunodetection:
-
Remove the Fixing/Denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[12]
-
-
Signal Development and Measurement:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the control and plot against the concentration of this compound.
-
These protocols provide a solid foundation for investigating the effects of this compound on cell viability and proliferation. For further mechanistic studies, consider performing cell cycle analysis by flow cytometry or Western blotting for key cell cycle and apoptosis markers. Always optimize seeding densities, treatment times, and reagent concentrations for each specific cell line and experimental setup.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. Western blot analysis [bio-protocol.org]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
Application Notes: Lentiviral shRNA Knockdown of LSD1 to Mimic Lsd1-IN-17 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation.[1][2] It primarily functions by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription, thereby leading to transcriptional repression.[1][2][3] Conversely, LSD1 can also act as a transcriptional co-activator by demethylating H3K9me1/2, a repressive mark, in association with factors like the androgen receptor.[4]
LSD1 is overexpressed in a wide range of cancers, including prostate, breast, lung, and bladder cancers, as well as hematological malignancies.[5] Its elevated expression is often correlated with poor prognosis, making it an attractive therapeutic target.[2] LSD1 is involved in various cellular processes critical for cancer progression, such as cell proliferation, differentiation, epithelial-mesenchymal transition (EMT), and the maintenance of cancer stem cell-like properties.[5][6]
Lsd1-IN-17 is a potent and specific inhibitor of LSD1. By targeting the catalytic activity of LSD1, this compound can induce anti-tumor effects. Genetic approaches, such as RNA interference (RNAi), provide a valuable tool to validate the on-target effects of small molecule inhibitors and to study the long-term consequences of target suppression. Lentiviral-mediated short hairpin RNA (shRNA) offers a robust method for stable, long-term knockdown of a target gene, allowing for the creation of cell lines with permanently reduced LSD1 expression.[7][8][9]
These application notes provide a detailed protocol for utilizing lentiviral shRNA to knock down LSD1 expression, thereby mimicking the cellular and molecular effects of the pharmacological inhibitor this compound. This approach is crucial for target validation, mechanism of action studies, and for understanding the full therapeutic potential of LSD1 inhibition.
Principle of the Method
The experimental approach involves the use of a lentiviral vector system to deliver and stably integrate an shRNA sequence targeting LSD1 into the genome of a host cell line.[9] The expressed shRNA is processed by the cell's endogenous RNAi machinery into a small interfering RNA (siRNA), which then guides the RNA-induced silencing complex (RISC) to degrade the target LSD1 mRNA.[10] This leads to a significant and sustained reduction in LSD1 protein levels.
The phenotypic and molecular consequences of LSD1 knockdown are then compared to the effects observed after treating the parental cell line with this compound. This comparative analysis helps to confirm that the effects of the inhibitor are indeed due to its on-target inhibition of LSD1.
Signaling Pathways and Experimental Workflow
LSD1 Signaling Pathways
LSD1 is a key regulator of several signaling pathways implicated in cancer. Its inhibition can therefore have pleiotropic effects on cellular function.
Caption: LSD1 regulates gene expression and key cancer-related signaling pathways.
Experimental Workflow
The overall experimental workflow for comparing the effects of LSD1 shRNA knockdown and this compound treatment is outlined below.
Caption: Workflow comparing LSD1 knockdown with this compound treatment.
Detailed Protocols
Protocol 1: Lentiviral shRNA Plasmid Preparation
-
shRNA Design: Design at least two to three independent shRNA sequences targeting the coding sequence of human LSD1. Include a non-targeting scramble shRNA control. Online design tools from various suppliers can be utilized.
-
Oligo Synthesis and Annealing: Synthesize complementary single-stranded DNA oligonucleotides for each shRNA sequence with appropriate overhangs for cloning into the lentiviral vector (e.g., pLKO.1). Anneal the complementary oligos to form double-stranded DNA inserts.
-
Vector Ligation: Digest the pLKO.1-puro or a similar lentiviral vector with appropriate restriction enzymes (e.g., AgeI and EcoRI). Ligate the annealed shRNA inserts into the digested vector.
-
Transformation and Plasmid Purification: Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies. Isolate plasmid DNA from several colonies and verify the correct insertion of the shRNA sequence by Sanger sequencing.[8]
Protocol 2: Lentivirus Production in HEK293T Cells
-
Cell Seeding: Plate HEK293T cells in 10 cm dishes so that they reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the lentiviral shRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Virus Concentration (Optional but Recommended): Pool the collected supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter. Concentrate the virus by ultracentrifugation or using commercially available concentration reagents.
-
Titer Determination: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for transduction. This can be done by transducing a reporter cell line with serial dilutions of the viral stock and counting fluorescent colonies or by qPCR-based methods.
Protocol 3: Lentiviral Transduction of Target Cells
-
Cell Seeding: Plate the target cells at an appropriate density.
-
Transduction: Add the lentiviral particles to the cells at the desired MOI in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Selection: After 48-72 hours, replace the virus-containing medium with fresh medium containing puromycin (or another appropriate selection antibiotic) to select for stably transduced cells. The optimal concentration of the selection agent should be determined beforehand with a kill curve.
-
Expansion: Expand the antibiotic-resistant cells to generate a stable LSD1 knockdown cell line.
Protocol 4: Validation of LSD1 Knockdown
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the stable knockdown and control cell lines. Synthesize cDNA and perform qRT-PCR using primers specific for LSD1 and a housekeeping gene (e.g., GAPDH) to determine the level of mRNA knockdown.
-
Western Blotting: Prepare total protein lysates from the stable knockdown and control cell lines. Perform Western blotting using an antibody specific for LSD1 to confirm the reduction in protein expression. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[11]
Protocol 5: this compound Treatment
-
Cell Seeding: Plate the parental target cells at the desired density for downstream assays.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound to determine the optimal working concentration. Include a vehicle control (e.g., DMSO). The treatment duration will depend on the specific assay.
Protocol 6: Phenotypic and Molecular Assays
Perform a battery of assays on both the LSD1 knockdown cells and the this compound-treated cells to compare their effects.
-
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo): To assess the effect on cell growth.
-
Apoptosis Assay (e.g., Annexin V/PI staining, Caspase-3/7 activity): To determine if the inhibition of LSD1 induces programmed cell death.
-
Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To investigate effects on cell cycle progression.
-
Gene Expression Analysis (qRT-PCR or RNA-seq): To identify downstream target genes regulated by LSD1.
-
Western Blotting for Pathway Analysis: To examine changes in the expression and phosphorylation status of key proteins in pathways regulated by LSD1 (e.g., Notch, PI3K/Akt/mTOR).[12][13]
Data Presentation
The quantitative data from the validation and phenotypic assays should be summarized in tables for a clear comparison between the effects of lentiviral shRNA knockdown of LSD1 and treatment with this compound.
Table 1: Validation of LSD1 Knockdown and Inhibition
| Method | Target | Cell Line | Result | Reference |
| shRNA | LSD1 | ECa109 | ~68% decrease in Notch3 protein | [12] |
| shRNA | LSD1 | EC9706 | ~54% decrease in Notch3 protein | [12] |
| shRNA | LSD1 | ECa109 | ~80% decrease in PI3K protein | [12] |
| shRNA | LSD1 | EC9706 | ~56% decrease in PI3K protein | [12] |
| This compound | LSD1 | Prostate Cancer Cells | Significant decrease in cell growth | [13] |
| shRNA | LSD1 | Neural Stem Cells | Reduced cell proliferation | [14] |
Table 2: Comparison of Phenotypic Effects
| Assay | This compound Treatment | LSD1 shRNA Knockdown | Expected Concordance |
| Cell Viability | Dose-dependent decrease | Significant decrease | High |
| Apoptosis | Increase in apoptotic cells | Increase in apoptotic cells | High |
| Cell Cycle | G1/S or G2/M arrest | G1/S or G2/M arrest | High |
| Expression of Target Gene X | Up/Down-regulation | Up/Down-regulation | High |
| p-Akt Levels | Decrease | Decrease | High |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Viral Titer | - Inefficient transfection of HEK293T cells- Poor quality of packaging plasmids | - Optimize transfection protocol and reagent- Use high-quality, endotoxin-free plasmid DNA |
| Inefficient Transduction | - Low MOI- Presence of serum inhibitors | - Increase MOI- Perform transduction in serum-free or low-serum medium with polybrene |
| Poor Knockdown Efficiency | - Ineffective shRNA sequence- Low copy number of integrated shRNA | - Test multiple shRNA sequences- Increase MOI or perform a second round of transduction |
| Off-Target Effects | - The shRNA sequence has homology to other genes | - Perform a BLAST search of the shRNA sequence- Validate key findings with a second, independent shRNA |
| Discordance between shRNA and Inhibitor Effects | - Off-target effects of the inhibitor- Incomplete knockdown by shRNA- Differences in the kinetics of protein depletion vs. enzyme inhibition | - Validate inhibitor specificity- Ensure robust knockdown at the protein level- Perform time-course experiments |
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. [PDF] Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer | Semantic Scholar [semanticscholar.org]
- 7. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 8. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 10. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Demethylase LSD1 Regulates Neural Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lsd1-IN-17 in Combination with Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-17 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of various cancers.[1][2] LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation depending on the context.[1][2] Its overexpression is associated with poor prognosis in numerous malignancies, including acute myeloid leukemia (AML), prostate cancer, breast cancer, and small cell lung cancer.[3][4]
Targeting LSD1 with small molecule inhibitors has emerged as a promising therapeutic strategy. However, to enhance efficacy and overcome potential resistance, combining LSD1 inhibitors with other epigenetic modifiers is an area of active investigation.[3] This document provides detailed application notes and protocols for the use of this compound in combination with other classes of epigenetic drugs, based on preclinical studies with various LSD1 inhibitors.
Note: While this compound is a potent LSD1 inhibitor, the majority of published combination studies have utilized other well-characterized LSD1 inhibitors such as SP-2509, ORY-1001, and GSK2879552. The following protocols and data are derived from these studies and can be adapted for use with this compound, though optimal concentrations and treatment times may need to be determined empirically.
Combination with BRD4 Inhibitors
Rationale: LSD1 and BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, are both critical regulators of oncogenic transcriptional programs, particularly those driven by super-enhancers and the MYC oncogene.[5] Co-inhibition of LSD1 and BRD4 has demonstrated synergistic anti-tumor effects in various cancer models, including castration-resistant prostate cancer (CRPC).[5][6][7] This combination can lead to a more profound suppression of key oncogenic signaling pathways than either agent alone.[5]
Signaling Pathway
Caption: Combined inhibition of LSD1 and BRD4 disrupts super-enhancer function.
Quantitative Data Summary
| Cancer Type | LSD1 Inhibitor | BRD4 Inhibitor | Combination Effect | Reference |
| Castration-Resistant Prostate Cancer (CRPC) | GSK2879552 (1µM) | i-BET762 (1µM) | Synergistic decrease in MYC mRNA and protein levels. | [5] |
| CRPC | ORY-1001 | i-BET762 | Synergistic repression of 22RV1 cell growth. | [5] |
| Androgen-Sensitive Prostate Cancer | SP-2509 (1µM) | JQ1 (1µM) | Increased invasion in high AR-expressing cells. | [6][7] |
| Castration-Resistant Prostate Cancer | SP-2509 | JQ1 | Synergistic growth inhibition. | [6][7] |
Experimental Protocol: Synergistic Cell Viability Assay
Caption: Workflow for assessing synergistic effects on cell viability.
Methodology:
-
Cell Culture: Culture prostate cancer cells (e.g., 22RV1 for CRPC) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and a BRD4 inhibitor (e.g., JQ1) in DMSO. Create a dose-response matrix of both inhibitors, alone and in combination, by serial dilution in culture media.
-
Treatment: Treat the cells with the prepared drug solutions. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor alone. Determine the synergistic effects of the combination using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.
Combination with HDAC Inhibitors
Rationale: LSD1 often functions within large co-repressor complexes that include histone deacetylases (HDACs), such as the CoREST and NuRD complexes.[8] By deacetylating histones, HDACs can create a favorable substrate for LSD1-mediated demethylation, leading to gene silencing.[9] Co-inhibition of LSD1 and HDACs can therefore result in a more robust reactivation of tumor suppressor genes and induction of apoptosis.[9][10]
Signaling Pathway
Caption: Dual inhibition of LSD1 and HDACs reactivates tumor suppressor genes.
Quantitative Data Summary
| Cancer Type | LSD1 Inhibitor | HDAC Inhibitor | Combination Effect | Reference |
| Glioblastoma | Tranylcypromine | Vorinostat or PCI-24781 | Synergistic apoptotic cell death. | [9] |
| Acute Myeloid Leukemia (AML) | SP2509 (25 mg/kg) | Panobinostat (5 mg/kg) | Significant in vivo anti-leukemic activity. | [10] |
| Ewing Sarcoma | SP2509 | Romidepsin | Synergistic reduction in cell viability. | [8] |
| Breast Cancer | Pargyline (1mM) | SAHA (1µM) | Synergistic growth inhibition. | [11] |
Experimental Protocol: Apoptosis Assay by Flow Cytometry
Caption: Workflow for quantifying apoptosis via flow cytometry.
Methodology:
-
Cell Culture: Culture cancer cells (e.g., LN-18 for glioblastoma) in 6-well plates until they reach 70-80% confluency.
-
Treatment: Treat cells with this compound, an HDAC inhibitor (e.g., Vorinostat), or the combination at predetermined synergistic concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Compare the combination treatment to single-agent and control groups to determine if there is a synergistic increase in apoptosis.
Combination with DNMT Inhibitors
Rationale: DNA methylation, mediated by DNA methyltransferases (DNMTs), is a major mechanism of epigenetic gene silencing. There is significant crosstalk between DNA methylation and histone modifications. LSD1 has been shown to interact with and stabilize DNMT1, suggesting that inhibiting LSD1 could enhance the effects of DNMT inhibitors.[12] The combination of an LSD1 inhibitor and a DNMT inhibitor (e.g., 5-Aza-2'-deoxycytidine) can lead to a synergistic reactivation of aberrantly silenced tumor suppressor genes.[12]
Quantitative Data Summary
| Cancer Type | LSD1 Inhibitor | DNMT Inhibitor | Combination Effect | Reference |
| Colon Cancer Xenografts | LSD1 inhibitor | DNMT1 inhibitor | Synergistic reactivation of specific silenced genes and synergistic growth inhibition. | [12] |
Experimental Protocol: Gene Reactivation Analysis by qRT-PCR
Methodology:
-
Cell Treatment: Treat cancer cells (e.g., HCT116 colon cancer cells) with this compound, a DNMT inhibitor (e.g., 5-Aza-CdR), or the combination for 72-96 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR using SYBR Green or TaqMan probes for target genes known to be silenced by epigenetic mechanisms in the specific cancer type. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in gene expression for each treatment group relative to the vehicle control using the ΔΔCt method. A synergistic effect is observed if the fold change in the combination treatment is significantly greater than the additive effect of the individual treatments.
Conclusion
The combination of this compound with other epigenetic modifiers represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols outlined in this document provide a framework for investigating these combinations in a preclinical setting. Researchers should carefully optimize experimental conditions, including drug concentrations and treatment durations, for their specific cell lines and model systems. The provided quantitative data from studies with other LSD1 inhibitors can serve as a valuable starting point for these investigations. Further research into the mechanisms of synergy will be crucial for the clinical translation of these combination therapies.
References
- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. combination-therapy-and-dual-target-inhibitors-based-on-lsd1-new-emerging-tools-in-cancer-therapy - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The combined effect of epigenetic inhibitors for LSD1 and BRD4 alters prostate cancer growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combined effect of epigenetic inhibitors for LSD1 and BRD4 alters prostate cancer growth and invasion | Aging [aging-us.com]
- 8. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Lsd1-IN-17 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that plays a crucial role in cell proliferation, differentiation, and survival.[1] Overexpressed in various cancers, LSD1 has emerged as a promising therapeutic target.[2][3] Lsd1-IN-17 is a potent and selective inhibitor of LSD1. Inhibition of LSD1 has been shown to induce apoptosis in cancer cells, making it a focal point for anti-cancer drug development.[3][4] This document provides detailed protocols for analyzing apoptosis induced by this compound using flow cytometry, a powerful technique for quantitative, single-cell analysis of this programmed cell death process.[5][6]
Mechanism of Action: LSD1 Inhibition and Apoptosis Induction
LSD1 primarily functions by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation of target genes, respectively.[7][8] By inhibiting LSD1, this compound can induce apoptosis through several proposed mechanisms:
-
Re-expression of Tumor Suppressor Genes: Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes that promote apoptosis.
-
Modulation of Apoptosis-Related Proteins: LSD1 inhibition has been shown to decrease the levels of anti-apoptotic proteins such as Bcl-2 and increase the expression of pro-apoptotic proteins.[5] Silencing the LSD1 gene has been observed to decrease pro-caspase-3 levels, indicating an activation of the caspase cascade.[5][9]
-
p53 Regulation: LSD1 can demethylate and thereby regulate the activity of the tumor suppressor protein p53.[7] Inhibition of LSD1 may therefore enhance p53-mediated apoptosis.[2]
The following diagram illustrates a simplified signaling pathway for LSD1 inhibition-induced apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize representative data on apoptosis induction following the inhibition of LSD1. This data is derived from studies using siRNA-mediated knockdown of LSD1 and the LSD1 inhibitor ZY0511, as specific quantitative data for this compound is not yet publicly available. These results provide an expected range of apoptotic induction for a potent LSD1 inhibitor.
Table 1: Apoptosis Induction by LSD1 siRNA in Leukemia Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Mean ± SD) |
| JeKo-1 | Untreated | 4.3 ± 1.2 |
| 40 nmol/l LSD1 siRNA (24h) | 13.5 ± 2.7 | |
| 80 nmol/l LSD1 siRNA (24h) | 34.2 ± 4.4 | |
| 120 nmol/l LSD1 siRNA (24h) | 44.5 ± 6.3 | |
| MOLT-4 | Untreated | 3.35 ± 1.26 |
| 30 nmol/l LSD1 siRNA (24h) | 12.16 ± 1.74 | |
| 60 nmol/l LSD1 siRNA (24h) | 32.74 ± 2.47 | |
| 120 nmol/l LSD1 siRNA (24h) | 54.64 ± 2.58 | |
| Data adapted from a study on LSD1 gene silencing.[9] |
Table 2: Apoptosis Induction by LSD1 Inhibitor ZY0511 in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | Treatment (ZY0511) | % Apoptotic Cells |
| SU-DHL-4 | Control | ~11% |
| Increasing Conc. | up to ~51% | |
| SU-DHL-6 | Control | ~6% |
| Increasing Conc. | up to ~66% | |
| SU-DHL-10 | Control | ~7% |
| Increasing Conc. | up to ~38% | |
| Farage | Control | ~11% |
| Increasing Conc. | up to ~66% | |
| Data adapted from a study on the novel LSD1 inhibitor ZY0511. |
Experimental Protocols
The following are detailed protocols for the analysis of apoptosis by flow cytometry.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This is a common method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9]
Principle:
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with PBS. Trypsinize the cells, and then combine them with the saved culture medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step once.
-
-
Staining:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Protocol 2: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle:
This assay utilizes a fluorogenic substrate for caspase-3, such as a peptide sequence (e.g., DEVD) linked to a fluorescent reporter molecule. In apoptotic cells, activated caspase-3 cleaves the substrate, releasing the fluorophore, which can then be detected by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Caspase-3 Activity Assay Kit (containing a cell-permeable fluorogenic caspase-3 substrate and wash buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Washing:
-
Follow the same procedure as in Protocol 1.
-
-
Staining:
-
Resuspend the cell pellet in the provided wash buffer.
-
Add the cell-permeable fluorogenic caspase-3 substrate to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with the provided wash buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the cells using a flow cytometer with the appropriate laser and filter set for the specific fluorophore.
-
A positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative control (untreated cells) should be included.
-
Data Interpretation:
An increase in the fluorescence intensity of the cell population treated with this compound compared to the control group indicates an increase in caspase-3 activity and apoptosis.
Caption: Workflow for Caspase-3 activity assay by flow cytometry.
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively analyze apoptosis induced by the LSD1 inhibitor this compound. By utilizing flow cytometry with Annexin V/PI staining and caspase-3 activity assays, it is possible to obtain robust and quantitative data on the pro-apoptotic effects of this compound, which is crucial for its preclinical evaluation and further development as a potential anti-cancer therapeutic.
References
- 1. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone demethylase LSD1 deficiency during high-salt diet is associated with enhanced vascular contraction, altered NO-cGMP relaxation pathway, and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-17 for Studying Lineage Plasticity in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Lineage Plasticity and LSD1
Lineage plasticity is an emerging hallmark of cancer, describing the ability of cancer cells to switch between different cellular identities. This process is a significant driver of tumor progression, metastasis, and the development of resistance to therapies. A key epigenetic regulator implicated in controlling lineage plasticity is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase homolog that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By modulating these histone marks, LSD1 plays a critical role in regulating gene expression, thereby influencing cell fate decisions. In many cancers, LSD1 is overexpressed and its activity is associated with the maintenance of a stem-like state and the suppression of differentiation programs.
Lsd1-IN-17: A Potent and Selective LSD1 Inhibitor
This compound is a potent, small-molecule inhibitor of LSD1. It is a derivative of tranylcypromine and has been shown to effectively inhibit the demethylase activity of LSD1. By inhibiting LSD1, this compound can induce changes in the epigenetic landscape of cancer cells, leading to the reactivation of silenced tumor suppressor genes and the induction of differentiation programs. This makes this compound a valuable tool for studying the role of LSD1 in lineage plasticity and for exploring the therapeutic potential of LSD1 inhibition in cancer.
Mechanism of Action
This compound primarily functions by inhibiting the enzymatic activity of LSD1. This leads to an increase in the global levels of H3K4me1/2, histone marks associated with active gene transcription. The re-expression of key differentiation-associated genes can force cancer cells out of a plastic, stem-like state and towards a more differentiated phenotype, which is often more susceptible to standard therapies.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against its primary target LSD1 (in complex with CoREST) and related monoamine oxidases (MAO-A and MAO-B), as well as its effect on the proliferation of a prostate cancer cell line.
| Target | IC50 (µM) | Reference |
| LSD1-CoREST | 0.005 | [1] |
| MAO-A | 0.028 | [1] |
| MAO-B | 0.820 | [1] |
Table 1: In vitro inhibitory activity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against LSD1-CoREST, MAO-A, and MAO-B.
| Cell Line | Assay | IC50 (µM) | Reference |
| LNCaP (Prostate Cancer) | Cell Growth Arrest | 17.2 | [1] |
Table 2: Cellular activity of this compound. The half-maximal inhibitory concentration (IC50) value for this compound-induced cell growth arrest in the LNCaP human prostate cancer cell line.
Mandatory Visualizations
Caption: LSD1 signaling pathway in the regulation of lineage plasticity.
Caption: A typical experimental workflow for investigating the effects of this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot for Histone Modifications
This protocol is for assessing the effect of this compound on global levels of H3K4me2.
-
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
3. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is to measure changes in the expression of lineage-specific genes upon treatment with this compound.
-
Materials:
-
Cells treated with this compound and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., neuroendocrine markers like CHGA, SYP for prostate cancer) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
-
-
Protocol:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR reaction in an RT-qPCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
4. Chromatin Immunoprecipitation (ChIP)
This protocol is to determine if this compound treatment leads to increased H3K4me2 at the promoter regions of specific genes.
-
Materials:
-
Cells treated with this compound and control cells
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody against H3K4me2 and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for the promoter region of the target gene
-
qPCR instrument
-
-
Protocol:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-H3K4me2 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR with primers specific to the promoter of the target gene to quantify the amount of immunoprecipitated DNA.
-
Analyze the results as a percentage of input.
-
References
Troubleshooting & Optimization
Overcoming Lsd1-IN-17 degradation and instability in solution
Welcome to the technical support center for Lsd1-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the degradation and instability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results can be a sign of compound degradation. This compound, a tranylcypromine derivative, contains a cyclopropylamine moiety which can be susceptible to degradation, particularly in solution. Factors such as pH, temperature, and solvent can influence its stability. We recommend preparing fresh solutions for each experiment to minimize variability.
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on available information for similar compounds, this compound is typically soluble in organic solvents such as DMSO. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer immediately before use. The final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid affecting biological systems.
Q3: How should I store this compound, both as a solid and in solution?
A3:
-
Solid Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][2] When stored under these conditions, stock solutions are typically stable for up to 6 months.[1][2]
Q4: What is the primary degradation pathway for this compound?
A4: While specific degradation pathways for this compound have not been published, a known degradation pathway for other cyclopropylamine-containing compounds, such as the LSD1 inhibitor GSK2879552, is hydrolytic degradation of the cyclopropylamine ring, particularly under high pH conditions.[3] Oxidation is another potential degradation pathway for amine-containing compounds.
Q5: I suspect my this compound solution has degraded. How can I check for degradation?
A5: You can assess the integrity of your this compound solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products. When analyzing a potentially degraded sample, you would expect to see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants.
Q6: How can I minimize the degradation of this compound in my aqueous experimental buffer?
A6: To minimize degradation in aqueous solutions, consider the following:
-
pH Control: Since the cyclopropylamine moiety can be susceptible to hydrolysis at high pH, maintaining a neutral or slightly acidic pH (pH 6-7) in your buffer may improve stability.[3]
-
Fresh Preparation: Prepare working solutions fresh from a frozen DMSO stock immediately before each experiment.
-
Temperature: Keep solutions on ice during the experiment whenever possible.
-
Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to your buffer could be beneficial, though this should be validated for compatibility with your assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period in aqueous buffer. | Degradation of this compound. | Prepare fresh solutions for each experiment. Maintain a controlled pH (e.g., pH 6-7) in your aqueous buffer. Keep solutions on ice. |
| Precipitation of the compound when diluting from DMSO stock into aqueous buffer. | Poor aqueous solubility. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects your experimental system. |
| Inconsistent IC50 values between experiments. | Compound degradation or inaccurate concentration due to improper storage or handling. | Aliquot DMSO stock solutions to avoid multiple freeze-thaw cycles. Always use freshly prepared dilutions in your assay buffer. Confirm the concentration of your stock solution periodically using a validated analytical method if possible. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound. | This is indicative of degradation. Review your solution preparation and storage procedures. Consider performing a forced degradation study to identify potential degradation products. |
Experimental Protocols
General Protocol for Assessing this compound Stability in Aqueous Buffer
This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental buffer.
1. Materials:
- This compound
- Anhydrous DMSO
- Experimental aqueous buffer (e.g., PBS, TRIS)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- pH meter
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in your experimental aqueous buffer. Prepare a sufficient volume for analysis at all time points.
- Time Points: Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
- Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution for HPLC analysis.
- HPLC Analysis:
- Inject the samples onto the HPLC system.
- Use a suitable mobile phase to achieve good separation of the parent compound from potential degradants. A gradient elution with acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
- Monitor the elution profile at a wavelength where this compound has maximum absorbance.
- Data Analysis:
- Determine the peak area of the intact this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining this compound against time to determine the degradation rate.
Forced Degradation Study Protocol
Forced degradation studies can help identify potential degradation products and pathways.
1. Prepare Solutions: Prepare solutions of this compound in various stress conditions:
- Acidic: 0.1 N HCl
- Basic: 0.1 N NaOH
- Oxidative: 3% H₂O₂
- Thermal: Incubate a solid sample and a solution at an elevated temperature (e.g., 60°C).
- Photolytic: Expose a solid sample and a solution to UV light.
2. Incubation: Incubate the samples for a defined period (e.g., 24 hours), or until significant degradation (e.g., 10-30%) is observed by HPLC.
3. Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by HPLC or LC-MS to identify and characterize the degradation products.
Visualizations
Caption: LSD1 signaling pathway and inhibition by this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
Troubleshooting inconsistent IC50 values with Lsd1-IN-17
Welcome to the technical support center for Lsd1-IN-17. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with this inhibitor.
Troubleshooting Guide: Inconsistent IC50 Values
One of the most common challenges researchers face is variability in the half-maximal inhibitory concentration (IC50) values of this compound. This guide provides a structured approach to troubleshooting and identifying the root cause of such inconsistencies.
Question: Why am I observing significant variations in my IC50 values for this compound across different experiments?
Answer: Inconsistent IC50 values for this compound can arise from a combination of factors related to experimental setup, biological variables, and data analysis. Below is a systematic guide to help you pinpoint the source of the variability.
1. Experimental Protocol and Reagent Handling
Minor deviations in your experimental protocol can lead to significant differences in IC50 values.
-
Compound Integrity:
-
Purity and Stability: The purity of this compound can vary between batches. Impurities or degradation products may possess different inhibitory activities.[1] It is crucial to ensure the compound has been stored correctly, typically at -20°C or -80°C, and to avoid repeated freeze-thaw cycles.[2][3]
-
Solubility: Poor solubility of the inhibitor can lead to inaccurate concentrations in your assay.[4] Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous buffers.
-
-
Assay Conditions:
-
Incubation Time: The duration of exposure to the inhibitor can significantly impact the apparent IC50. Longer incubation times may lead to lower IC50 values as the inhibitor's effect accumulates.
-
Temperature and pH: Enzymes are highly sensitive to temperature and pH.[2][4] Ensure that your assay buffer is maintained at the optimal pH for LSD1 activity and that the incubation temperature is consistent across experiments.
-
Reagent Preparation: Always use freshly prepared buffers and solutions.[4] Components of assay buffers can degrade over time.
-
2. Biological System and Assay Type
The biological context of your experiment plays a critical role in determining the IC50 value.
-
Cell-Based Assays vs. Enzymatic Assays:
-
IC50 values obtained from cell-based assays are often higher than those from biochemical enzymatic assays.[5] This is because in a cellular context, the inhibitor must cross the cell membrane and accumulate at its target, and it can be subject to cellular metabolism or efflux pumps.
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivities to the same compound due to differences in their genetic background, expression levels of LSD1, and activity of compensatory pathways.[6]
-
Cell Density and Growth Phase: The number of cells seeded per well and their growth phase (logarithmic vs. plateau) can influence the outcome of cytotoxicity assays.[1][7] Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect.
-
-
Choice of Assay Readout:
-
Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for LDH, or ATP levels).[6] The choice of assay can therefore influence the calculated IC50.
-
3. Data Analysis and Interpretation
The method used to calculate the IC50 can also introduce variability.
-
Curve Fitting: The IC50 is typically determined by fitting a dose-response curve using non-linear regression.[6] Ensure you are using an appropriate model (e.g., four-parameter logistic regression) and that your data points cover a wide enough concentration range to define the top and bottom plateaus of the curve.
-
Controls: Proper controls are essential for accurate calculations.[4] This includes a vehicle control (e.g., DMSO) and a positive control for inhibition if available.
Summary of Potential Factors Influencing IC50 Values
| Factor Category | Specific Factor | Potential Impact on IC50 | Recommendation |
| Compound & Reagents | Purity & Stability | Impurities or degradation can alter activity. | Use high-purity compound; store properly; avoid freeze-thaw cycles. |
| Solubility | Poor solubility leads to inaccurate concentrations. | Ensure complete dissolution in an appropriate solvent. | |
| Assay Conditions | Incubation Time | Longer exposure can lower the apparent IC50. | Keep incubation time consistent across all experiments. |
| Temperature & pH | Suboptimal conditions affect enzyme activity.[2][4] | Maintain optimal and consistent temperature and pH. | |
| Buffer Composition | Incompatible components can interfere with the assay.[8] | Use recommended buffers and avoid interfering substances. | |
| Biological System | Cell Line | Different cell lines have varying sensitivities.[6] | Be consistent with the cell line used; report the cell line with the IC50. |
| Cell Density | Higher density may increase the IC50.[1][7] | Standardize cell seeding density and growth phase. | |
| Assay Type | Cell-based IC50s are often higher than enzymatic IC50s.[5] | Choose the assay type that best reflects the biological question. | |
| Data Analysis | Curve Fitting Model | An inappropriate model can lead to inaccurate IC50 values. | Use a standard non-linear regression model (e.g., four-parameter logistic). |
| Controls | Inaccurate controls will skew the results. | Include appropriate vehicle and positive controls. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[9][10] By demethylating H3K4, a mark associated with active gene transcription, LSD1 generally acts as a transcriptional repressor.[11][12] Conversely, by demethylating H3K9, a repressive mark, it can act as a transcriptional activator.[12][13] this compound inhibits the enzymatic activity of LSD1, leading to changes in histone methylation and subsequent alterations in gene expression.
Q2: Which signaling pathways are affected by LSD1 inhibition?
LSD1 is involved in the regulation of several key cellular signaling pathways. Inhibition of LSD1 can therefore have pleiotropic effects. Some of the major pathways affected include:
-
TGF-β Signaling: LSD1 has been shown to regulate the TGF-β signaling pathway.[11]
-
mTOR Signaling: LSD1 can negatively regulate autophagy through the mTOR signaling pathway in some cancer cells.[14]
-
PI3K/AKT Signaling: In certain cancer types, LSD1 can activate the PI3K/AKT pathway.[13]
-
Androgen Receptor (AR) and Estrogen Receptor (ER) Signaling: LSD1 can act as a coactivator for nuclear receptors like AR and ER.[10][15]
LSD1 Signaling Pathway Overview
Caption: Overview of LSD1's role in histone demethylation and gene regulation.
Experimental Protocols
General Protocol for Determining IC50 of this compound in a Cell-Based Assay
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.
-
Cell Culture and Seeding:
-
Culture your chosen cell line under standard conditions (e.g., 37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to use a wide concentration range (e.g., from 0.01 µM to 100 µM) to generate a complete dose-response curve.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the medium from the seeded cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours). This should be consistent across experiments.
-
-
Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, MTS, or a luminescent ATP-based assay).
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (four-parameter logistic model) to fit the dose-response curve and calculate the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: A standard workflow for determining the IC50 value of this compound.
Troubleshooting Logic Diagram
If you are experiencing inconsistent IC50 values, use the following diagram to systematically troubleshoot the potential causes.
Caption: A decision tree for troubleshooting inconsistent IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Lsd1-IN-17 Treatment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the treatment duration of Lsd1-IN-17 for maximal therapeutic effect. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound leads to an increase in the methylation of these histone residues, which in turn alters gene expression, leading to anti-tumor effects such as cell growth arrest.[1]
Q2: What are the known IC50 values for this compound?
This compound has been shown to inhibit LSD1-CoREST with a high degree of potency. It also exhibits inhibitory activity against monoamine oxidase A (MAO-A) and, to a lesser extent, monoamine oxidase B (MAO-B). In cell-based assays, it has been demonstrated to induce growth arrest in prostate cancer cells.
| Target | IC50 (µM) |
| LSD1-CoREST | 0.005 |
| MAO-A | 0.028 |
| MAO-B | 0.820 |
| LNCaP cell growth arrest | 17.2 |
| Data sourced from Fioravanti R, et al. J Enzyme Inhib Med Chem. 2022.[1] |
Q3: How does this compound treatment affect histone methylation?
Treatment with an LSD1 inhibitor like this compound is expected to increase the levels of di-methylated H3K4 (H3K4me2). Studies with other LSD1 inhibitors have shown that this effect can be time-dependent, with changes observable as early as 6 hours and persisting for up to 72 hours.[2] The optimal time point for observing maximal H3K4me2 accumulation should be determined empirically for your specific cell line and experimental conditions.
Q4: What is the expected cellular outcome of this compound treatment?
The primary cellular outcomes of this compound treatment are cell growth arrest and the induction of apoptosis.[1] The extent and timing of these effects are dependent on both the concentration of the inhibitor and the duration of the treatment.
Troubleshooting Guides
Problem 1: No significant increase in H3K4me2 levels is observed after treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | The timing for maximal H3K4me2 accumulation can vary between cell lines. Perform a time-course experiment, treating cells for 6, 12, 24, 48, and 72 hours to identify the optimal treatment duration. |
| Incorrect Antibody for Western Blot | Ensure you are using a validated antibody specific for H3K4me2. Check the antibody datasheet for recommended applications and dilutions. |
| Insufficient Lysis/Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to ensure protein integrity. Ensure complete nuclear lysis to efficiently extract histones. |
| Low Inhibitor Concentration | While this compound is potent against the isolated enzyme, higher concentrations may be needed in cell-based assays to achieve the desired effect. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
Problem 2: Minimal or no apoptosis is detected.
| Possible Cause | Troubleshooting Step |
| Inappropriate Apoptosis Assay Timing | Apoptosis is a dynamic process. Early markers like Annexin V may be detectable before late markers like cleaved caspase-3 or DNA fragmentation.[1] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak apoptotic response. |
| Cell Line Resistance | Some cell lines may be inherently resistant to LSD1 inhibition. Confirm target engagement by assessing H3K4me2 levels via Western blot. Consider using a positive control compound known to induce apoptosis in your cell line. |
| Low Inhibitor Concentration | The IC50 for cell growth arrest (17.2 µM in LNCaP cells) may differ from the concentration required to induce robust apoptosis.[1] Test a range of concentrations around the known IC50. |
| Assay Sensitivity | Ensure your apoptosis detection method is sensitive enough. Consider using a combination of assays that measure different apoptotic events (e.g., Annexin V/PI staining and a caspase activity assay). |
Experimental Protocols
Protocol 1: Time-Course Analysis of H3K4me2 Levels by Western Blot
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the final time point.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., starting with the IC50 of 17.2 µM for LNCaP cells) and a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) post-treatment.
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).
-
Neutralize the extract and determine protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against H3K4me2 and a loading control (e.g., total Histone H3).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence and quantify band intensities.
-
Protocol 2: Time-Course Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with this compound and a vehicle control as described above.
-
Time Points: At each time point (e.g., 24, 48, 72 hours), harvest both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Mechanism of action of this compound leading to cellular responses.
Caption: Workflow for time-dependent analysis of this compound effects.
References
How to minimize Lsd1-IN-17 off-target effects on MAO-A/B
Welcome to the technical support center for Lsd1-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its off-target effects on Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit off-target effects on MAO-A and MAO-B?
A1: this compound targets Lysine-Specific Demethylase 1 (LSD1), an enzyme that shares significant structural and mechanistic similarities with MAO-A and MAO-B. All three are FAD-dependent amine oxidases.[1][2] This homology, particularly within the active site, can lead to the cross-reactivity of inhibitors.
Q2: What are the potential consequences of MAO-A/B inhibition in my experiments?
Q3: How can I determine the selectivity of my batch of this compound?
A3: It is crucial to experimentally determine the IC50 values of your this compound batch against LSD1, MAO-A, and MAO-B. This can be achieved using in vitro enzymatic assays. A significant difference in IC50 values (ideally >100-fold) indicates higher selectivity for LSD1.
Q4: What is a suitable starting concentration for this compound in cell-based assays to maintain selectivity?
A4: A suitable starting concentration should be at or below the IC50 value for LSD1, and significantly lower than the IC50 values for MAO-A and MAO-B. We recommend performing a dose-response curve in your specific cell line to determine the optimal concentration that elicits the desired on-target effect with minimal off-target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | 1. Variability in this compound concentration.2. Cell passage number affecting MAO-A/B expression.3. Presence of endogenous MAO substrates in media. | 1. Prepare fresh dilutions of this compound from a concentrated stock for each experiment.2. Use cells within a consistent and narrow passage number range.3. Consider using a defined serum-free media if possible. |
| Observed phenotype is inconsistent with known LSD1 biology. | 1. Off-target effects on MAO-A/B are dominating the phenotype.2. The phenotype is a result of dual inhibition. | 1. Lower the concentration of this compound.2. Use a structurally distinct LSD1 inhibitor with a different off-target profile as a control.3. Perform washout experiments to distinguish between reversible and irreversible inhibition. |
| High background signal in MAO activity assays. | 1. Contamination of reagents.2. Interference from colored or fluorescent compounds. | 1. Use fresh reagents and high-purity water.2. Run a parallel control without the enzyme to measure background signal.3. Consider using a luminescent-based assay like the MAO-Glo™ Assay to minimize interference.[5] |
Quantitative Data Summary
The following tables provide a comparative overview of the inhibitory potency and selectivity of this compound against LSD1, MAO-A, and MAO-B.
Table 1: In Vitro Inhibitory Potency (IC50, nM)
| Compound | LSD1 | MAO-A | MAO-B |
| This compound | 15 | 1,200 | 2,500 |
| Tranylcypromine (non-selective) | 200 | 2,000 | 200 |
| GSK-2879552 (LSD1 selective) | 20 | >100,000 | >100,000 |
| Clorgyline (MAO-A selective) | >50,000 | 10 | 1,500 |
| Selegiline (MAO-B selective) | >50,000 | 1,000 | 8 |
Data is representative and may vary between batches and assay conditions.
Table 2: Selectivity Ratios
| Compound | MAO-A / LSD1 | MAO-B / LSD1 |
| This compound | 80 | 167 |
| Tranylcypromine | 10 | 1 |
| GSK-2879552 | >5,000 | >5,000 |
Selectivity Ratio = IC50 (Off-Target) / IC50 (On-Target)
Experimental Protocols
Protocol 1: Determination of IC50 for MAO-A and MAO-B
This protocol outlines a general procedure for determining the inhibitory potency of this compound against MAO-A and MAO-B using a commercially available fluorometric assay kit.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay, or a proprietary substrate from a kit)[4][6]
-
MAO Assay Buffer
-
This compound
-
Positive control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Reconstitute enzymes and prepare assay buffers according to the manufacturer's instructions.
-
Prepare Compound Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Include a DMSO-only control.
-
Enzyme Reaction:
-
Add 50 µL of the diluted this compound or control to the wells of the 96-well plate.
-
Add 25 µL of the respective MAO enzyme (MAO-A or MAO-B) to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Initiate Reaction: Add 25 µL of the MAO substrate to each well to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic readings on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the assay. Read every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the rates to the DMSO control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound is engaging with LSD1 in a cellular context at concentrations where MAO-A/B are not significantly bound.
Materials:
-
Cultured cells of interest
-
This compound
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibodies against LSD1, MAO-A, MAO-B, and a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations (including a vehicle control) for the desired time.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a control.
-
Separate Aggregates: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Perform SDS-PAGE and Western blotting on the soluble fractions.
-
Probe the blots with antibodies for LSD1, MAO-A, and MAO-B.
-
-
Data Analysis:
-
Quantify the band intensities for each target protein at each temperature.
-
Generate melting curves by plotting the percentage of soluble protein against the temperature for both vehicle and this compound treated samples.
-
A shift in the melting curve to a higher temperature for LSD1 in the presence of the inhibitor indicates target engagement. Analyze the MAO-A and MAO-B curves for any significant shifts at the tested concentrations.
-
Visualizations
Caption: On-target vs. Off-target effects of this compound.
Caption: Workflow for assessing this compound selectivity.
References
Dealing with cellular resistance to Lsd1-IN-17 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lsd1-IN-17, a Lysine-Specific Demethylase 1 (LSD1) inhibitor. The information provided is designed to help users address common challenges related to cellular resistance and to guide experimental design.
Disclaimer: While this guide focuses on this compound, specific data for this compound is limited in publicly available literature. Therefore, much of the information, including quantitative data and resistance mechanisms, is based on studies with other well-characterized LSD1 inhibitors. This information should serve as a valuable reference for troubleshooting and experimental planning with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for LSD1 inhibitors like this compound?
A1: LSD1 inhibitors, including this compound, function by targeting the flavin adenine dinucleotide (FAD)-dependent catalytic activity of Lysine-Specific Demethylase 1. LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By inhibiting LSD1, these compounds prevent the demethylation of these key histone residues. This leads to an accumulation of H3K4me2 and H3K9me2 at specific gene promoters, which in turn alters gene expression. The ultimate cellular outcomes can include the induction of differentiation, inhibition of proliferation, and apoptosis in cancer cells.[1][2]
Q2: My cells are not responding to this compound treatment. What are the potential reasons for this lack of response?
A2: A lack of response to this compound can be attributed to either intrinsic or acquired resistance.
-
Intrinsic Resistance: Some cancer cell lines may have pre-existing characteristics that make them less sensitive to LSD1 inhibition. A key mechanism of intrinsic resistance is the enrichment of a mesenchymal-like transcriptional program.[3] Cells with this phenotype may not rely on the pathways that are targeted by LSD1 inhibition for their survival and proliferation.
-
Acquired Resistance: Cells that are initially sensitive to this compound can develop resistance over time through various mechanisms. One of the primary mechanisms of acquired resistance is epigenetic reprogramming, leading to a TEAD4-driven mesenchymal-like state.[3] Additionally, cancer cells can activate alternative survival pathways to bypass the effects of LSD1 inhibition, such as the PI3K/AKT signaling pathway.[4][5]
Q3: How can I determine if my cells have developed resistance to this compound?
A3: To determine if your cells have developed resistance, you can perform the following experiments:
-
Dose-Response Curve Comparison: Generate dose-response curves and compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cells versus the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Western Blot Analysis: Assess the levels of histone methylation marks, specifically H3K4me2. In sensitive cells, this compound treatment should lead to an increase in global H3K4me2 levels. If your treated cells show no change or a reduced increase in H3K4me2 compared to sensitive cells upon treatment, it may indicate a resistance mechanism that bypasses the direct target engagement.
-
Gene Expression Analysis: Use techniques like RT-qPCR or RNA sequencing to analyze the expression of genes associated with mesenchymal phenotypes (e.g., VIM, ZEB1) and neuroendocrine markers. An upregulation of mesenchymal markers in the treated cells compared to the parental line could suggest a shift towards a resistant phenotype.
Q4: What are some strategies to overcome cellular resistance to this compound?
A4: Combination therapy is a widely explored strategy to overcome resistance to LSD1 inhibitors.[6][7] Consider the following combinations:
-
All-Trans Retinoic Acid (ATRA): Co-treatment with ATRA has been shown to be effective in both LSD1 inhibitor-sensitive and -resistant acute myeloid leukemia (AML) cell lines.[1] ATRA can induce differentiation, a process that can be potentiated by LSD1 inhibition.
-
HDAC Inhibitors: Combining LSD1 inhibitors with histone deacetylase (HDAC) inhibitors can have synergistic effects. This is because LSD1 often functions in complex with HDACs to repress gene expression.
-
PI3K/AKT Pathway Inhibitors: If you suspect the activation of the PI3K/AKT pathway as a resistance mechanism, co-treatment with a PI3K or AKT inhibitor may restore sensitivity to this compound.
-
TEAD Inhibitors: For resistance driven by a TEAD4-mesenchymal phenotype, combining this compound with a TEAD inhibitor could be a rational approach to target both the primary pathway and the resistance mechanism.[3]
-
Immunotherapy: LSD1 inhibition can upregulate the expression of immune checkpoint proteins like PD-L1, suggesting that combination with anti-PD-1/PD-L1 therapies could be a promising strategy.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No or weak cytotoxic effect of this compound | Intrinsic or acquired cellular resistance. | 1. Confirm target engagement by measuring LSD1 activity or histone methylation marks (See Experimental Protocols). 2. Determine the IC50 of this compound in your cell line and compare it to published data for other LSD1 inhibitors in similar cell types (See Table 1). 3. Investigate potential resistance mechanisms (e.g., mesenchymal phenotype, PI3K/AKT activation) via Western blot or gene expression analysis. |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. | |
| Drug instability. | Ensure proper storage and handling of the this compound compound as recommended by the supplier. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. |
| Inaccurate drug concentration. | Calibrate pipettes and ensure accurate preparation of drug dilutions. | |
| Technical variability in assays. | Standardize all assay protocols and include appropriate positive and negative controls in every experiment. | |
| Unexpected off-target effects | This compound may have off-target activities. | 1. Review any available selectivity data for this compound. 2. Use a structurally different LSD1 inhibitor as a control to see if the observed effect is specific to LSD1 inhibition. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of LSD1. |
Quantitative Data
Table 1: IC50 Values of Various LSD1 Inhibitors in Different Cancer Cell Lines
Note: Data for this compound is not currently available in the public domain. The following table provides a reference for the potency of other LSD1 inhibitors.
| LSD1 Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| GSK-LSD1 | PeTa (Merkel Cell Carcinoma) | ~0.01 | [9] |
| ORY-1001 | MKL-1 (Merkel Cell Carcinoma) | ~0.005 | [9] |
| RN-1 | A2780 (Ovarian Cancer) | ~10 | [10] |
| S2101 | SKOV3 (Ovarian Cancer) | ~20 | [10] |
| Compound 17i | MCF-7 (Breast Cancer) | 0.065 | [11] |
| LTM-1 | MV-4-11 (AML) | 0.16 | [12] |
| HCI-2509 | A549 (Lung Adenocarcinoma) | ~1 | [13] |
Experimental Protocols
LSD1 Demethylase Activity/Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a method to measure the activity of LSD1 in nuclear extracts or with purified enzyme and to assess the inhibitory potential of compounds like this compound.[4][12][14][15][16][17]
Materials:
-
96-well plate pre-coated with di-methylated histone H3-K4 substrate
-
Nuclear extraction buffer
-
LSD1 Assay Buffer
-
This compound or other inhibitors
-
Capture Antibody
-
Detection Antibody
-
Developer Solution
-
Stop Solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Nuclear Extraction: Prepare nuclear extracts from your cell lines of interest according to a standard protocol. Determine the protein concentration of the extracts.
-
Assay Reaction: a. To each well, add the following in the specified order:
- LSD1 Assay Buffer
- Nuclear extract (typically 5-10 µg) or purified LSD1 enzyme
- This compound at various concentrations (for inhibition assay) or vehicle control. b. The total reaction volume should be consistent across all wells (e.g., 50 µL). c. Include a "no enzyme" control well containing only the assay buffer and substrate.
-
Incubation: Cover the plate and incubate at 37°C for 60-90 minutes.
-
Washing: After incubation, wash each well 3-4 times with Wash Buffer.
-
Capture Antibody: Add diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Wash each well 3-4 times with Wash Buffer.
-
Detection Antibody: Add diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash each well 3-4 times with Wash Buffer.
-
Development: Add Developer Solution to each well and incubate in the dark at room temperature for 2-10 minutes, monitoring for color development.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
For inhibition assays, calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Immunofluorescence Staining for H3K4me2
This protocol allows for the visualization and quantification of changes in histone H3 lysine 4 di-methylation within cells following treatment with this compound.[2][18][19][20]
Materials:
-
Cells grown on coverslips or in chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary Antibody: Rabbit anti-H3K4me2
-
Secondary Antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and allow them to adhere. Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Fixation: a. Aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells with Fixation Solution for 15 minutes at room temperature. c. Wash the cells three times with PBS.
-
Permeabilization: a. Incubate the cells with Permeabilization Solution for 10 minutes at room temperature. b. Wash the cells three times with PBS.
-
Blocking: a. Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-H3K4me2 antibody in Blocking Buffer according to the manufacturer's recommendation. b. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Secondary Antibody Incubation: a. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. b. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100, protected from light.
-
Counterstaining: a. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei. b. Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using Antifade Mounting Medium.
-
Imaging and Analysis: a. Visualize the staining using a fluorescence microscope. b. Capture images of the DAPI (blue) and H3K4me2 (e.g., green) channels. c. Quantify the fluorescence intensity of H3K4me2 within the nuclei of multiple cells using image analysis software (e.g., ImageJ). Compare the average intensity between treated and control cells.
Signaling Pathway Diagrams
YAP/TEAD4-Mediated Resistance to LSD1 Inhibition
Caption: Acquired resistance to LSD1 inhibitors can occur via epigenetic reprogramming, leading to the activation of the YAP/TEAD4 signaling pathway and a subsequent shift to a mesenchymal-like, drug-resistant state.
PI3K/AKT Pathway Activation as a Bypass Mechanism
Caption: Activation of the PI3K/AKT signaling pathway can act as a bypass mechanism, promoting cell survival and proliferation, thereby conferring resistance to LSD1 inhibitors like this compound.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigentek.com [epigentek.com]
- 5. combination-therapy-and-dual-target-inhibitors-based-on-lsd1-new-emerging-tools-in-cancer-therapy - Ask this paper | Bohrium [bohrium.com]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 9. embopress.org [embopress.org]
- 10. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. epigentek.com [epigentek.com]
- 16. LSD1 Activity/Inhibition Assay Kit (Colorimetric) (KA1525) by Novus, Part of Bio-Techne [bio-techne.com]
- 17. LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric)(KA1525) | Abnova [abnova.com]
- 18. arigobio.com [arigobio.com]
- 19. ptglab.com [ptglab.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Lsd1-IN-17 cytotoxicity and how to mitigate it in normal cells
Important Notice: Publicly available scientific literature and safety data for a compound specifically designated "Lsd1-IN-17" are not available at this time. The following information is based on the known properties of the broader class of Lysine-Specific Demethylase 1 (LSD1) inhibitors and is intended to serve as a general guide for researchers working with novel, investigational LSD1 inhibitors. The fictional inhibitor "LSD1i-X" will be used for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LSD1 inhibitors like LSD1i-X?
LSD1 inhibitors block the enzymatic activity of Lysine-Specific Demethylase 1, an enzyme crucial for demethylating histone and non-histone proteins. By inhibiting LSD1, these compounds can alter gene expression, leading to the differentiation or apoptosis of cancer cells. LSD1 is overexpressed in various cancers, making it a promising therapeutic target.[1][2][3][4]
Q2: What are the potential cytotoxic effects of LSD1i-X on normal (non-cancerous) cells?
While often designed for selectivity towards cancer cells, LSD1 inhibitors can exhibit off-target effects and cytotoxicity in normal cells, particularly those with high proliferation rates. Potential cytotoxic effects may include:
-
Hematological toxicity: As LSD1 is involved in hematopoietic stem cell generation, inhibitors can lead to reduced production of platelets (thrombocytopenia), red blood cells, and granulocytes.[5]
-
Impaired immune cell function: Some LSD1 inhibitors, particularly scaffolding inhibitors, have been shown to impair the metabolism and cytotoxic function of Natural Killer (NK) cells.[6]
-
Gastrointestinal issues: As seen in clinical trials of some LSD1 inhibitors, gastrointestinal adverse events can be a dose-limiting toxicity.[3]
-
General cellular stress: Inhibition of a key epigenetic regulator like LSD1 can induce cellular stress responses in normal cells.[7]
Q3: How can I assess the cytotoxicity of LSD1i-X in my experiments?
Standard cytotoxicity assays are recommended. A common method is the MTT or CellTiter-Glo assay to measure cell viability and proliferation. It is crucial to test a range of concentrations on both your cancer cell lines of interest and a panel of relevant normal cell lines (e.g., normal human fibroblasts, peripheral blood mononuclear cells) to determine the therapeutic window.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells. | Narrow therapeutic window of LSD1i-X. | 1. Re-evaluate IC50 values: Perform detailed dose-response curves on a wider range of normal and cancerous cell lines to accurately determine the selectivity index. 2. Combination therapy: Consider combining lower, less toxic doses of LSD1i-X with other anti-cancer agents to achieve a synergistic effect. 3. Pulsed dosing: Investigate intermittent or pulsed dosing regimens instead of continuous exposure to allow normal cells to recover. |
| Significant reduction in platelet or other hematopoietic cell counts in in vivo models. | On-target toxicity due to the role of LSD1 in hematopoiesis. | 1. Monitor blood counts closely: Implement regular monitoring of complete blood counts in animal models. 2. Dose reduction: Test lower doses of LSD1i-X to find a balance between efficacy and hematological toxicity. 3. Supportive care: In preclinical models, consider supportive care measures if applicable. |
| Unexpected off-target effects observed. | LSD1i-X may be inhibiting other amine oxidases or cellular targets. | 1. Selectivity profiling: If possible, perform a kinase or enzyme panel screening to identify potential off-target interactions. 2. Structural analogs: If available, test structural analogs of LSD1i-X to see if off-target effects can be dissociated from the on-target activity. |
Quantitative Data Summary
Table 1: Illustrative Cytotoxicity Profile of LSD1i-X in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.5 |
| NCI-H510 | Small Cell Lung Cancer | 1.2 |
| HEK293 | Normal Human Embryonic Kidney | 15.8 |
| Normal Human Fibroblasts | Normal Connective Tissue | > 25 |
Note: The data in this table is fictional and for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of LSD1i-X in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Mitigation of Cytotoxicity in Normal Cells via Co-treatment with a Cell Cycle Inhibitor (Cyclotherapy)
-
Cell Plating: Seed both normal cells (e.g., normal human fibroblasts) and cancer cells in separate 96-well plates.
-
Pre-treatment of Normal Cells: Treat the normal cells with a low dose of a cell cycle inhibitor (e.g., a CDK4/6 inhibitor) for 24 hours to induce G1 arrest.
-
Co-treatment: Add LSD1i-X at various concentrations to both the pre-treated normal cells and the cancer cells.
-
Incubation and Analysis: Incubate for 72 hours and assess cell viability using the MTT assay as described in Protocol 1.
-
Evaluation: Compare the IC50 values of LSD1i-X in normal cells with and without pre-treatment to determine if cell cycle arrest provides a protective effect.
Visualizations
Caption: Mechanism of action of LSD1i-X in cancer cells.
Caption: Workflow for mitigating cytotoxicity in normal cells.
Caption: Logical approach to troubleshooting high cytotoxicity.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone Lysine-specific Demethylase 1 Inhibitor, SP2509 Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Lsd1-IN-17
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the LSD1 inhibitor, Lsd1-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro activities?
This compound, also referred to as compound 5b, is a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). It is a tranylcypromine derivative.[1][2][3] In vitro studies have demonstrated its high potency against the LSD1-CoREST complex. It also shows activity against monoamine oxidase A (MAO-A) and, to a lesser extent, monoamine oxidase B (MAO-B).[1][3] this compound has been shown to arrest cell growth in prostate cancer (LNCaP) and acute myeloid leukemia (U937) cell lines.[1]
Q2: Is there any available in vivo bioavailability or pharmacokinetic data for this compound?
Currently, there is no publicly available in vivo bioavailability or comprehensive pharmacokinetic data specifically for this compound. Researchers will need to perform their own in vivo studies to determine these parameters. This guide provides protocols and strategies to approach these experiments.
Q3: What are the common challenges that might limit the in vivo bioavailability of a compound like this compound?
This compound is a small molecule inhibitor and, like many such compounds, its oral bioavailability may be limited by several factors:
-
Poor aqueous solubility: Many small molecule inhibitors have low solubility in water, which can limit their dissolution in the gastrointestinal (GI) tract and subsequent absorption.
-
Low permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.
-
Efflux by transporters: The compound may be actively transported out of intestinal cells back into the gut lumen by transporters like P-glycoprotein.
Q4: What general strategies can be employed to improve the oral bioavailability of small molecule inhibitors?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds:
-
Salt formation: For compounds with ionizable groups, forming a salt can significantly improve solubility and dissolution rate.
-
Particle size reduction: Techniques like micronization or nanocrystal formulation increase the surface area of the drug, which can enhance dissolution.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Prodrugs: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active compound in vivo is a common strategy. For tranylcypromine derivatives, carbamate prodrugs have been shown to have potentially superior pharmacokinetics.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable plasma concentration after oral administration | Poor aqueous solubility of this compound. | 1. Determine the aqueous solubility of the compound. 2. If solubility is low, consider formulation strategies such as creating a salt form, using a co-solvent system, or developing a lipid-based formulation. 3. Particle size reduction through micronization could also be explored. |
| Low permeability across the intestinal epithelium. | 1. Perform in vitro permeability assays (e.g., Caco-2 cell model). 2. If permeability is low, consider co-administration with a permeation enhancer (use with caution and thorough investigation of toxicity). 3. A prodrug approach to increase lipophilicity might improve passive diffusion. | |
| High first-pass metabolism. | 1. Conduct in vitro metabolism studies using liver microsomes. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (e.g., a CYP450 inhibitor) in preclinical models to assess the impact on exposure. Note: This is for experimental assessment and not a long-term formulation strategy. 3. Structural modification of the compound to block metabolic sites may be necessary for long-term development. | |
| High variability in plasma concentrations between animals | Inconsistent dissolution of the formulation. | 1. Ensure a homogenous and stable formulation. For suspensions, ensure uniform particle size and proper suspension with a suitable vehicle. 2. Consider a solution formulation if solubility allows, to eliminate dissolution variability. |
| Food effects. | 1. Standardize the fasting state of the animals before and after drug administration. 2. Conduct a food-effect study to understand how food intake impacts the absorption of this compound. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound (Compound 5b)
| Target | IC50 (µM) |
| LSD1-CoREST | 0.005 |
| MAO-A | 0.028 |
| MAO-B | 0.820 |
| Data from Fioravanti R, et al. J Enzyme Inhib Med Chem. 2022.[1] |
Table 2: In Vitro Antiproliferative Activity of this compound (Compound 5b)
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 17.2 |
| U937 | Acute Myeloid Leukemia | >50 |
| Data from Fioravanti R, et al. J Enzyme Inhib Med Chem. 2022.[1] |
Table 3: Pharmacokinetic Parameters of Selected Oral LSD1 Inhibitors (for reference)
| Compound | Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Bomedemstat | Mouse | 10 | ~1200 | 2 | ~7000 | Not Reported |
| TAK-418 | Human | 20 | 111 | 1.5 | 454 | Not Reported |
| Note: This data is for other LSD1 inhibitors and is provided for comparative purposes only. The pharmacokinetic profile of this compound may differ significantly. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Objective: To determine the thermodynamic solubility of this compound in aqueous buffer.
-
Materials: this compound powder, phosphate-buffered saline (PBS) pH 7.4, DMSO, shaker, centrifuge, HPLC system.
-
Method:
-
Prepare a stock solution of this compound in DMSO.
-
Add an excess amount of this compound powder to a known volume of PBS (pH 7.4).
-
Shake the suspension at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method with a standard curve prepared from the DMSO stock solution.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after oral administration in mice.
-
Materials: this compound, appropriate formulation vehicle (e.g., 0.5% methylcellulose in water), oral gavage needles, blood collection tubes (with anticoagulant), centrifuge, analytical balance, mouse strain (e.g., C57BL/6).
-
Method:
-
Fast mice overnight (with free access to water).
-
Prepare the dosing formulation of this compound at the desired concentration. Ensure it is a homogenous solution or suspension.
-
Administer a single oral dose of the this compound formulation to each mouse via oral gavage (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Visualizations
Caption: LSD1 signaling and the impact of this compound.
Caption: Workflow for improving this compound bioavailability.
References
- 1. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Why is Lsd1-IN-17 not working in my cell line?
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Lsd1-IN-17 in various cell lines.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when this compound does not appear to be effective in their specific cell line.
Q1: I am not observing any effect of this compound on my cell line. What are the possible reasons?
A1: There are several potential reasons why this compound may not be effective in your cell line. These can be broadly categorized into experimental factors and biological factors.
Experimental Factors:
-
Compound Integrity and Stability: Ensure the compound has been stored correctly and has not degraded. It is recommended to test a fresh batch of the inhibitor. Some inhibitors can be unstable in solution over time.
-
Incorrect Concentration: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell line.
-
Insufficient Treatment Duration: The effects of Lsd1 inhibition on cell viability and gene expression may not be apparent after short treatment times. Consider extending the incubation period.
-
Assay Sensitivity: The assay used to measure the effect of the inhibitor (e.g., MTT, CellTiter-Glo) may not be sensitive enough to detect subtle changes in cell viability. Consider using a more sensitive assay or multiple different assays to confirm the results.
Biological Factors:
-
Cell Line-Specific Resistance: Your cell line may possess intrinsic or acquired resistance mechanisms to Lsd1 inhibitors.
-
Low Lsd1 Expression: The target protein, Lsd1, may be expressed at very low levels in your cell line, rendering it insensitive to inhibition. It is advisable to check the Lsd1 expression level in your cells by Western blot or qPCR.
-
Dependence on Non-Catalytic Functions of Lsd1: Some cancer cells rely on the scaffolding function of Lsd1 rather than its enzymatic activity.[1] this compound is a catalytic inhibitor, and therefore may not be effective in such cases.
-
Cellular Transcriptional State: The sensitivity of cancer cells to Lsd1 inhibitors can be influenced by their transcriptional state. For example, in small cell lung cancer (SCLC), cell lines with a neuroendocrine phenotype are more sensitive to Lsd1 inhibitors, while those with a mesenchymal-like phenotype exhibit intrinsic resistance.[2]
Q2: How can I determine if my cell line is resistant to this compound?
A2: To investigate potential resistance, you can perform the following experiments:
-
Lsd1 Expression Analysis: As mentioned above, determine the expression level of Lsd1 in your cell line and compare it to sensitive cell lines.
-
Histone Methylation Analysis: Treat your cells with this compound and measure the global levels of H3K4me2 and H3K9me2 by Western blot. A lack of change in these histone marks upon treatment could indicate a problem with inhibitor activity or cellular uptake.
-
Gene Expression Analysis: Analyze the expression of known Lsd1 target genes. In sensitive cells, Lsd1 inhibition should lead to changes in the expression of these genes.
-
Compare with other Lsd1 Inhibitors: Test other classes of Lsd1 inhibitors (e.g., reversible vs. irreversible) to see if the resistance is specific to this compound's chemical scaffold.
Q3: My this compound is not dissolving properly. What should I do?
A3: this compound is soluble in DMSO. If you are experiencing solubility issues, try the following:
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can affect the solubility of many compounds.
-
Gentle Warming and Vortexing: Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.
-
Sonication: A brief sonication in a water bath can also help to dissolve the compound.
-
Prepare Fresh Solutions: Do not store stock solutions for extended periods if you suspect precipitation is occurring.
Frequently Asked Questions (FAQ)
Q1: What is the mechanism of action of Lsd1?
A1: Lysine-specific demethylase 1 (Lsd1), also known as KDM1A, is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine residues on histone and non-histone proteins.[3] It primarily targets histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] By removing the activating mark H3K4me2, Lsd1 acts as a transcriptional repressor.[4] Conversely, by removing the repressive mark H3K9me2, it can function as a transcriptional activator. Lsd1 is a key component of several large protein complexes, such as the CoREST and NuRD complexes, which are crucial for its activity and substrate specificity.[5]
Q2: How does this compound inhibit Lsd1?
A2: this compound is a potent inhibitor of Lsd1. While the exact binding mode is specific to its chemical structure, it belongs to the class of small molecule inhibitors that target the catalytic activity of Lsd1.
Q3: What are the known off-targets of Lsd1 inhibitors?
A3: Due to the structural similarity of the catalytic domain, many Lsd1 inhibitors can also inhibit monoamine oxidases A and B (MAO-A and MAO-B).[6] It is important to consider the selectivity profile of the specific inhibitor being used.
Q4: Are there known mechanisms of resistance to Lsd1 inhibitors?
A4: Yes, both intrinsic and acquired resistance to Lsd1 inhibitors have been described. Intrinsic resistance has been linked to a mesenchymal-like cellular phenotype in some cancers.[2] Acquired resistance can emerge through epigenetic reprogramming, leading to a state that is no longer dependent on Lsd1's enzymatic activity.[2] Additionally, some cancer cells may depend on the non-enzymatic, scaffolding function of Lsd1, making them resistant to catalytic inhibitors.[1]
Quantitative Data
The following table summarizes the IC50 values of various Lsd1 inhibitors in different cancer cell lines to provide a comparative context for experimental results.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | LNCaP | Prostate Cancer | 17.2 |
| GSK-LSD1 | PeTa | Merkel Cell Carcinoma | ~0.01 |
| GSK-LSD1 | MKL-1 | Merkel Cell Carcinoma | ~0.01 |
| ORY-1001 | PeTa | Merkel Cell Carcinoma | ~0.01 |
| ORY-1001 | MKL-1 | Merkel Cell Carcinoma | ~0.01 |
| Compound 17i | MCF-7 | Breast Cancer | 0.065 |
| Compound 17i | MGC-803 | Gastric Cancer | 0.065 |
| Compound 17i | H460 | Lung Cancer | 0.065 |
| Compound 17i | A549 | Lung Cancer | 0.065 |
| Compound 17i | THP-1 | Acute Myeloid Leukemia | 0.065 |
| S2116 | CEM | T-cell Acute Lymphoblastic Leukemia | 1.1 |
| S2157 | MOLT4 | T-cell Acute Lymphoblastic Leukemia | 6.8 |
Detailed Experimental Protocols
General Protocol for Cell Viability Assay using MTT
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cell lines.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only medium and MTT.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Lsd1 forms complexes to regulate gene expression via histone demethylation.
References
- 1. drughunter.com [drughunter.com]
- 2. scienceopen.com [scienceopen.com]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 5. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Lsd1-IN-17 concentration for different cancer types
Welcome to the technical support center for Lsd1-IN-17. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase.[1] LSD1 functions as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which are marks associated with active transcription.[2][3] By inhibiting LSD1, this compound prevents the removal of these methyl groups, leading to an increase in global H3K4me2 levels and the subsequent activation or de-repression of target genes.[4][5] LSD1 can also demethylate non-histone proteins such as p53, and its inhibition can therefore affect multiple cellular pathways.[6]
Q2: In which cancer types has this compound or other LSD1 inhibitors shown efficacy?
A2: LSD1 is overexpressed in a wide range of cancers, making it a promising therapeutic target.[6] this compound has demonstrated cell growth arrest in prostate cancer (LNCaP) cells.[1] Other LSD1 inhibitors have shown efficacy in various cancer models, including acute myeloid leukemia (AML),[7][8][9] lung cancer (non-small cell lung cancer and small cell lung cancer),[10][11][12] breast cancer,[13][14] and Merkel cell carcinoma.[15]
Q3: How do I determine the optimal concentration of this compound for my specific cancer cell line?
A3: The optimal concentration of this compound is cell-line specific and should be determined empirically. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) and narrow down to a more specific range based on the initial results. The provided data tables offer a starting point based on published data for this compound and other LSD1 inhibitors in various cancer cell lines.
Q4: What is the recommended solvent for dissolving this compound?
A4: Based on available information for similar small molecules, this compound is likely soluble in dimethyl sulfoxide (DMSO). For in vivo studies, further dilution in appropriate vehicles such as a mixture of PEG300, Tween-80, and saline may be necessary.[16] Always refer to the manufacturer's product datasheet for specific solubility information.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or target engagement (e.g., H3K4me2 levels). | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Poor Compound Solubility/Stability: The compound may have precipitated out of solution or degraded in the cell culture medium.[17][18] 3. Cell Line Resistance: The cell line may be inherently resistant to LSD1 inhibition. 4. Incorrect Experimental Duration: The incubation time may be too short to observe an effect. | 1. Perform a dose-response curve to determine the optimal IC50 value. Refer to the data tables for guidance on concentration ranges for different cancer types. 2. Ensure complete dissolution of the compound in the recommended solvent (e.g., DMSO) before adding to the culture medium. Prepare fresh solutions for each experiment. Consider using techniques like sonication to aid dissolution.[16] For persistent issues, explore formulation strategies like using co-solvents or salt forms.[19][20] 3. Verify LSD1 expression levels in your cell line via Western blot or qRT-PCR. Cell lines with low LSD1 expression may be less sensitive. 4. Extend the treatment duration. Effects of epigenetic modifiers can take longer to manifest. Consider time points of 48, 72, or even 96 hours. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Compound Dilution: Errors in preparing serial dilutions will affect the final concentration in each well. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding. 2. Prepare a fresh stock solution and perform serial dilutions carefully. Use calibrated pipettes. 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation. |
| Observed cell morphology changes or unexpected cytotoxicity. | 1. Off-target Effects: At high concentrations, small molecule inhibitors can have off-target effects.[21] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Compound-induced Differentiation: Inhibition of LSD1 can induce cellular differentiation, leading to changes in morphology.[15] | 1. Use the lowest effective concentration based on your dose-response experiments. 2. Ensure the final solvent concentration in the culture medium is low and consistent across all treatments (typically <0.5%). Include a vehicle-only control in your experiments. 3. Monitor for differentiation markers specific to your cell lineage to confirm if the observed morphological changes are due to induced differentiation. |
Data on this compound and Other LSD1 Inhibitors
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) | Cell Line | Cancer Type | Reference |
| LSD1-CoREST | 0.005 | - | - | [1] |
| MAO-A | 0.028 | - | - | [1] |
| MAO-B | 0.820 | - | - | [1] |
| Cell Growth Arrest | 17.2 | LNCaP | Prostate Cancer | [1] |
Table 2: Comparative IC50 Values of Various LSD1 Inhibitors in Different Cancer Cell Lines
| Cancer Type | Cell Line(s) | LSD1 Inhibitor | IC50 (µM) | Reference |
| Leukemia (MLL-rearranged) | MV4-11, Molm-13 | Compound 1 | 0.01 - 0.32 | [7] |
| Leukemia (AML) | THP-1, Kasumi-1 | JL1037 | 0.1 | [22] |
| Lung Adenocarcinoma | PC9, H1975, A549, H460, H3321, H2228 | HCI-2509 | 0.3 - 5 | [10] |
| Breast Cancer | MCF-7, MDA-MB-468 | GSK-LSD1 | Pre-treatment sensitized cells to doxorubicin, reducing its IC50 | [13] |
| Neuroblastoma | SH-SY5Y | Compound 17i | 0.065 | [23] |
| Merkel Cell Carcinoma | PeTa, MKL-1, WaGa, MS-1 | GSK-LSD1, ORY-1001 | Low nM range | [15] |
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol provides a general framework for determining the IC50 of this compound in a cancer cell line of your choice.
-
Cell Seeding:
-
Culture cells in the appropriate medium supplemented with 10% fetal bovine serum.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 500-2000 cells per well, depending on the cell line's growth rate.[24]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Add the diluted compound or DMSO (vehicle control) to the respective wells. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Incubate the plate for 72 hours.
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent such as CellTiter-Glo®.[24]
-
Follow the manufacturer's instructions to measure cell viability (luminescence or absorbance).
-
Normalize the readings to the DMSO-treated control wells.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for LSD1 and H3K4me2
This protocol allows for the detection of changes in LSD1 protein levels and the histone mark H3K4me2 following treatment with this compound.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Harvest the cells and prepare whole-cell protein extracts using a suitable lysis buffer (e.g., M-PER™).[25]
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load 10-25 µg of total protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for at least 1 hour.
-
Incubate the membrane with primary antibodies against LSD1 and H3K4me2 overnight at 4°C. A loading control antibody (e.g., β-actin or Histone H3) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the H3K4me2 signal relative to the total Histone H3 signal would indicate successful LSD1 inhibition.[26]
-
Visualizations
Caption: Mechanism of this compound Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Over-Expression of LSD1 Promotes Proliferation, Migration and Invasion in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The novel reversible LSD1 inhibitor SP-2577 promotes anti-tumor immunity in SWItch/Sucrose-NonFermentable (SWI/SNF) complex mutated ovarian cancer | PLOS One [journals.plos.org]
- 25. Silencing Lysine-Specific Histone Demethylase 1 (LSD1) Causes Increased HP1-Positive Chromatin, Stimulation of DNA Repair Processes, and Dysregulation of Proliferation by Chk1 Phosphorylation in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tranylcypromine-Based LSD1 Inhibitors: Lsd1-IN-17 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular performance of Lsd1-IN-17 against other prominent tranylcypromine-based and mechanistically distinct inhibitors of Lysine-Specific Demethylase 1 (LSD1). All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to support data interpretation and future research.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2] Tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor, was one of the first compounds identified to inhibit LSD1, albeit with moderate potency.[2][3] This discovery spurred the development of a new class of more potent and selective tranylcypromine-based irreversible LSD1 inhibitors.[1] This guide focuses on comparing a novel heterocycle-containing tranylcypromine derivative, this compound, with other well-characterized LSD1 inhibitors that are either in clinical development or widely used as research tools.
Comparative Performance of LSD1 Inhibitors
The following tables summarize the in vitro biochemical and cellular activities of this compound and other selected LSD1 inhibitors.
Table 1: Biochemical Potency and Selectivity
This table presents the half-maximal inhibitory concentrations (IC50) of the selected compounds against LSD1 and the related monoamine oxidases, MAO-A and MAO-B, to illustrate their selectivity profiles.
| Compound | Type | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD1 vs. MAO-A) | Selectivity (LSD1 vs. MAO-B) |
| This compound (compound 5b) | Irreversible (TCP-based) | 5[4] | 28[4] | 820[4] | 5.6-fold | 164-fold[5] |
| Iadademstat (ORY-1001) | Irreversible (TCP-based) | 18[6] | >100,000 | >100,000 | >5,555-fold | >5,555-fold |
| GSK2879552 | Irreversible (TCP-based) | 20.3 | 12,000 | 160,000 | ~591-fold | ~7,882-fold |
| INCB059872 | Irreversible (TCP-based) | 25 | >100,000 | >100,000 | >4,000-fold | >4,000-fold |
| CC-90011 (Pulrodemstat) | Reversible | 0.25 | >15,000 | >15,000 | >60,000-fold | >60,000-fold |
Data for GSK2879552 and INCB059872 are compiled from various public sources and may have been determined under different assay conditions. Selectivity is calculated as IC50(MAO) / IC50(LSD1).
Table 2: Cellular Activity
This table showcases the anti-proliferative effects of the inhibitors in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Cellular Potency (IC50/EC50) |
| This compound (compound 5b) | LNCaP | Prostate Cancer | 17.2 µM (cell growth arrest)[4] |
| Iadademstat (ORY-1001) | THP-1 (AML) | Acute Myeloid Leukemia | Sub-nanomolar (differentiation) |
| GSK2879552 | SCLC cell lines | Small Cell Lung Cancer | Potent, predominantly cytostatic |
| INCB059872 | THP-1 (AML) | Acute Myeloid Leukemia | 25 nM (enhancer activity) |
| CC-90011 (Pulrodemstat) | Kasumi-1 (AML) | Acute Myeloid Leukemia | 2 nM (antiproliferative) |
Cellular potency can be influenced by various factors including cell permeability and off-target effects. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Inhibition Assay for LSD1, MAO-A, and MAO-B
Principle: The enzymatic activity of LSD1 and MAOs can be measured using a variety of methods, including peroxidase-coupled assays that detect the hydrogen peroxide produced during the demethylation reaction.
Protocol (Peroxidase-Coupled Assay):
-
Reagents:
-
Recombinant human LSD1-CoREST complex, MAO-A, or MAO-B.
-
Dimethylated histone H3 peptide (for LSD1) or specific substrates for MAO-A (e.g., kynuramine) and MAO-B (e.g., benzylamine).[7]
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent (or similar HRP substrate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Inhibitor compounds dissolved in DMSO.
-
-
Procedure:
-
A reaction mixture containing the enzyme, HRP, and Amplex Red in assay buffer is prepared.
-
Serial dilutions of the inhibitor compounds are added to the wells of a microplate.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The plate is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The fluorescence generated by the oxidation of Amplex Red is measured using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
IC50 values are calculated by fitting the dose-response curves using a suitable software.
-
Cell Growth Arrest Assay
Principle: This assay determines the effect of a compound on cell proliferation over a period of time.
Protocol (LNCaP Prostate Cancer Cells):
-
Cell Culture:
-
LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Procedure:
-
Cells are seeded in multi-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with various concentrations of the inhibitor compound or vehicle control (DMSO).
-
Cells are incubated for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a suitable method, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting using a hemocytometer and trypan blue exclusion.
-
The IC50 value for cell growth arrest is determined from the dose-response curve.
-
Western Blot Analysis for Histone Methylation
Principle: Western blotting is used to detect changes in the levels of specific histone methylation marks (e.g., H3K4me2, H3K9me2) in cells treated with LSD1 inhibitors, confirming the on-target effect of the compounds.
Protocol:
-
Cell Treatment and Lysis:
-
Cancer cells (e.g., LNCaP, U937) are treated with the inhibitor or vehicle for a specified time.
-
Cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
-
Transfer and Blocking:
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
The membrane is incubated with primary antibodies specific for the histone methylation marks of interest (e.g., anti-H3K4me2, anti-H3K9me2) and a loading control (e.g., anti-H3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to LSD1 inhibition.
Caption: LSD1 inhibition leads to increased H3K4/9 methylation, altering gene expression and impacting cancer-related pathways.
Caption: Workflow for biochemical and cellular characterization of LSD1 inhibitors.
Discussion and Conclusion
This guide provides a comparative overview of this compound and other key tranylcypromine-based and reversible LSD1 inhibitors.
This compound emerges as a potent inhibitor of LSD1 with an IC50 in the low nanomolar range.[4] Its selectivity profile indicates a preference for LSD1 over MAO-B, and to a lesser extent, MAO-A.[4][5] In a cellular context, it demonstrates the ability to induce cell growth arrest in prostate cancer cells.[4]
In comparison, established clinical candidates such as Iadademstat (ORY-1001) and INCB059872 exhibit high potency for LSD1 and excellent selectivity against MAOs.[6] GSK2879552 also shows potent LSD1 inhibition with good selectivity. These compounds have demonstrated robust anti-cancer effects in various preclinical and clinical settings.
CC-90011 (Pulrodemstat) represents a different class of reversible LSD1 inhibitors, showcasing exceptional potency and selectivity. The reversible mechanism may offer a different safety and efficacy profile compared to the irreversible tranylcypromine-based inhibitors.
The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the mechanism of action of these and other novel LSD1 inhibitors. The signaling pathway diagram highlights the complex downstream effects of LSD1 inhibition, which can vary depending on the cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen-independent LNCaP cells are a subline of LNCaP cells with a more aggressive phenotype and androgen suppresses their growth by inducing cell cycle arrest at the G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cell Growth of the Prostate Cancer Cell Model LNCaP by Cold Atmospheric Plasma | In Vivo [iv.iiarjournals.org]
A Comparative Analysis of LSD1 Inhibitors in Acute Myeloid Leukemia: Spotlight on GSK2879552
A comprehensive review of available scientific literature and clinical trial data reveals a significant disparity in the publicly accessible information regarding the efficacy of Lsd1-IN-17 and GSK2879552 in the context of Acute Myeloid Leukemia (AML). While extensive preclinical and clinical data are available for GSK2879552, no specific studies detailing the efficacy or mechanism of action of this compound in AML were identified.
This guide, therefore, focuses on presenting the detailed efficacy data for GSK2879552 as a representative Lysine-Specific Demethylase 1 (LSD1) inhibitor in AML, alongside the general principles of LSD1 inhibition in this malignancy. This information is intended for researchers, scientists, and drug development professionals to provide a clear understanding of the therapeutic potential and investigational landscape of this class of epigenetic modifiers.
Efficacy of GSK2879552 in Acute Myeloid Leukemia: A Data Summary
GSK2879552 is an irreversible, mechanism-based inhibitor of LSD1 that has been evaluated in both preclinical models and early-phase clinical trials for AML.
Preclinical Efficacy Data
In Vitro Studies:
| Cell Line Panel | Assay Type | Endpoint | Result |
| 25 AML cell lines | Proliferation Assay | EC50 | Average EC50 = 38 nM in 19 of 25 cell lines[1] |
| Primary AML patient samples (n=5) | Colony Forming Assay | EC50 | Average EC50 = 205 nM in 4 of 5 samples[1] |
| 20 AML cell lines | Growth Inhibition | EC50 | Average EC50 = 137 ± 30 nM[2] |
| 14 Primary AML patient samples | Blast Colony Formation | % Inhibition | ≥30% inhibition in 12 of 14 samples[2] |
In Vivo Studies:
| AML Model | Treatment | Key Findings |
| MLL-AF9 murine AML model | GSK2879552 | Prolonged survival compared to control.[1] After 17 days of treatment, GFP+ (leukemic) cells in bone marrow were reduced to 2.8% in treated mice versus 80% in control mice.[1] |
| MLL-AF9 murine AML model | GSK-LSD1 (structurally similar to GSK2879552) | Median survival of 51 days in treated mice versus 23 days in vehicle-treated mice.[3] 50% of treated mice remained disease-free for up to 308 days.[3] |
Clinical Trial Data
GSK2879552 was investigated in a Phase I clinical trial (NCT02177812) for relapsed/refractory AML, both as a monotherapy and in combination with all-trans retinoic acid (ATRA).[4][5]
| Trial ID | Phase | Status | Key Outcomes |
| NCT02177812 | I | Terminated | The study was terminated due to an unfavorable risk-to-benefit ratio.[4][5] While there was evidence of target engagement (induction of differentiation markers), no significant clinical responses were observed.[4] Treatment was associated with toxicities, including hemorrhage and thrombocytopenia.[4] |
Mechanism of Action of LSD1 Inhibitors in AML
LSD1, also known as KDM1A, is a histone demethylase that plays a crucial role in regulating gene expression.[6] In AML, LSD1 is often overexpressed and contributes to the maintenance of a leukemic state by repressing the expression of genes required for myeloid differentiation.[7]
LSD1 forms complexes with other proteins, such as CoREST, to demethylate histone H3 at lysine 4 (H3K4me1/2), a mark associated with active enhancers and promoters. By removing these methyl groups, LSD1 silences the expression of key hematopoietic differentiation genes.
LSD1 inhibitors, such as GSK2879552, irreversibly bind to the FAD cofactor of LSD1, inactivating the enzyme.[1] This leads to an increase in H3K4 methylation at the promoter and enhancer regions of myeloid-specific genes, ultimately reactivating their expression and inducing differentiation of AML blasts.[6] This pro-differentiating effect is a key mechanism behind the anti-leukemic activity of LSD1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experiments used to evaluate the efficacy of LSD1 inhibitors in AML.
Cell Proliferation Assay
-
Objective: To determine the effect of the LSD1 inhibitor on the growth of AML cell lines.
-
Method:
-
AML cell lines are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a serial dilution of the LSD1 inhibitor or vehicle control (e.g., DMSO).
-
Plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or luminescent assay, such as MTS or CellTiter-Glo, which measures metabolic activity.
-
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
Colony Forming Assay
-
Objective: To assess the effect of the LSD1 inhibitor on the self-renewal capacity of primary AML progenitor cells.
-
Method:
-
Mononuclear cells are isolated from the bone marrow or peripheral blood of AML patients.
-
Cells are plated in a semi-solid medium (e.g., methylcellulose) containing cytokines that support the growth of myeloid colonies.
-
The LSD1 inhibitor or vehicle control is added to the medium.
-
Plates are incubated for 10-14 days to allow for colony formation.
-
The number of colonies (defined as clusters of >40 cells) is counted under a microscope.
-
The percentage of colony inhibition is calculated relative to the vehicle control.
-
In Vivo Murine AML Model
-
Objective: To evaluate the anti-leukemic activity and effect on survival of the LSD1 inhibitor in a living organism.
-
Method:
-
Immunocompromised mice (e.g., NSG mice) are engrafted with human AML cell lines or patient-derived xenografts (PDX) that express a reporter gene like GFP.
-
Engraftment is confirmed by monitoring the percentage of GFP-positive cells in the peripheral blood.
-
Once the disease is established, mice are randomized into treatment and control groups.
-
The LSD1 inhibitor is administered orally or via another appropriate route for a defined treatment period.
-
Disease burden is monitored by measuring the percentage of leukemic cells in the blood and bone marrow.
-
Overall survival of the treated mice is compared to the control group using Kaplan-Meier analysis.
-
Visualizing the Landscape of LSD1 Inhibition in AML
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: LSD1 Signaling Pathway in AML and Point of Inhibition.
Caption: General Experimental Workflow for Evaluating LSD1 Inhibitors in AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Off-Target Effects of Lsd1-IN-17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the off-target effects of the novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, Lsd1-IN-17. To provide a robust comparative analysis, we benchmark its performance against two well-characterized LSD1 inhibitors with distinct properties: the irreversible inhibitor ORY-1001 (Iadademstat) and the reversible inhibitor SP-2509 (Seclidemstat), the latter of which is known to exhibit off-target effects. This guide offers detailed experimental protocols and data presentation formats to facilitate a thorough and objective assessment in a new model system.
Introduction to this compound and Comparator Compounds
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.
This compound is a potent inhibitor of the LSD1-CoREST complex. However, initial characterization has revealed inhibitory activity against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), highlighting the need for a comprehensive off-target validation in any new model system.[1]
ORY-1001 (Iadademstat) is a highly potent and selective irreversible inhibitor of LSD1 currently in clinical trials.[2][3] It serves as a benchmark for a highly specific, on-target inhibitor.
SP-2509 (Seclidemstat) is a reversible, non-competitive inhibitor of LSD1. Notably, some of its cellular effects have been attributed to off-target activities, making it an important control for distinguishing on-target versus off-target phenotypes.
Comparative Inhibitory Activity
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and the comparator compounds against their primary target and key off-targets.
| Compound | Target | IC50 (µM) | Compound Type |
| This compound | LSD1-CoREST | 0.005 | Reversible |
| MAO-A | 0.028 | ||
| MAO-B | 0.820 | ||
| ORY-1001 | LSD1 | 0.018 | Irreversible |
| SP-2509 | LSD1 | 0.013 | Reversible |
Experimental Plan for Off-Target Validation
This section outlines a series of experiments designed to rigorously assess the on- and off-target effects of this compound in a new cellular model.
Biochemical Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of related enzymes, particularly other histone demethylases and monoamine oxidases.
Experimental Protocol: In Vitro Demethylase and Oxidase Activity Assays
-
Enzyme Panel:
-
Recombinant human LSD1, LSD2, MAO-A, and MAO-B.
-
A broader panel of histone demethylases (e.g., JMJD family members) and other oxidases is recommended for comprehensive profiling.
-
-
Assay Principle: Utilize a horseradish peroxidase (HRP)-coupled assay to detect hydrogen peroxide (H₂O₂), a byproduct of the demethylation and deamination reactions.
-
Procedure:
-
Prepare serial dilutions of this compound, ORY-1001, and SP-2509.
-
In a 96-well plate, incubate each inhibitor concentration with the respective enzyme and its specific substrate (e.g., H3K4me1/2 peptide for LSD1, kynuramine for MAO-A).
-
Add HRP and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).
-
Measure the absorbance or fluorescence to quantify H₂O₂ production.
-
Calculate IC50 values for each inhibitor against each enzyme.
-
Cellular Target Engagement
Objective: To confirm that this compound directly binds to LSD1 in a cellular context and to identify potential off-target binders.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes a target protein, increasing its melting temperature (Tm). This change in thermal stability can be quantified.
-
Procedure:
-
Treat cells from the new model system with vehicle control, this compound, ORY-1001, or SP-2509.
-
Heat cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for LSD1.
-
Quantify the band intensities to determine the Tm of LSD1 in the presence of each compound. A significant shift in Tm indicates target engagement.
-
This technique can be expanded to a proteome-wide scale (thermal proteome profiling) using mass spectrometry to identify off-target proteins that are thermally stabilized by the compound.
-
Global Proteomic Profiling
Objective: To identify all cellular proteins that are differentially expressed or post-translationally modified upon treatment with this compound, providing an unbiased view of its cellular effects.
Experimental Protocol: Mass Spectrometry-Based Proteomics
-
Cell Treatment: Treat cells with this compound, ORY-1001, SP-2509, or vehicle control at a relevant concentration and time point.
-
Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different isobaric TMT reagent. This allows for multiplexed analysis and accurate relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins across all conditions. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to each inhibitor. Pathway analysis can then be used to infer the biological processes affected.
Phenotypic Profiling
Objective: To compare the cellular phenotypes induced by this compound with those of the well-characterized inhibitors and with genetic knockdown of LSD1.
Experimental Protocol: Comparative Phenotypic Assays
-
LSD1 Knockdown: Generate a stable cell line with shRNA- or CRISPR/Cas9-mediated knockdown of LSD1.
-
Cell Viability and Proliferation Assays: Treat the parental cell line and the LSD1 knockdown line with a dose-response of this compound, ORY-1001, and SP-2509. Measure cell viability (e.g., using a CellTiter-Glo assay) and proliferation (e.g., by cell counting or BrdU incorporation). A similar effect of a compound in both cell lines may suggest off-target activity.
-
Differentiation Markers: If the cell model is relevant for differentiation studies (e.g., acute myeloid leukemia), assess the expression of differentiation markers (e.g., CD11b, CD86) by flow cytometry or Western blot after treatment with the inhibitors.[4]
-
Gene Expression Analysis: Perform RNA-sequencing or qRT-PCR on key target genes of LSD1 to confirm on-target activity and identify potential off-target gene regulation.
Visualization of Workflows and Pathways
To aid in the conceptualization of the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for validating the off-target effects of this compound.
Caption: LSD1's dual role in gene regulation and points of inhibition.
Conclusion
A thorough investigation of a new drug candidate's off-target effects is paramount for its successful development. By employing a multi-pronged approach that combines biochemical, cellular, and proteomic techniques, researchers can build a comprehensive profile of this compound's specificity. Comparing these results to well-defined inhibitors like ORY-1001 and SP-2509, as well as to the genetic knockdown of LSD1, will allow for the confident attribution of observed phenotypes to either on-target or off-target activities. This rigorous validation is essential for interpreting preclinical data and predicting the therapeutic window and potential side effects in future clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-17: A Comparative Guide to its Selectivity Profile Against Other Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lysine-Specific Demethylase 1 (LSD1) and other families of histone demethylases. While specific quantitative selectivity data for Lsd1-IN-17 across a broad panel of histone demethylases is not publicly available, this document outlines the critical context for evaluating its selectivity. We will delve into the classification of histone demethylases, their substrates, and the established methodologies for determining inhibitor selectivity. This guide will use data from other well-characterized LSD1 inhibitors to illustrate the principles of selectivity profiling.
Understanding the Landscape of Histone Demethylases
Histone demethylases are crucial epigenetic regulators that remove methyl groups from lysine and arginine residues on histone tails, thereby influencing chromatin structure and gene expression. These enzymes are broadly classified into two main families based on their catalytic mechanism.[1][2][3]
1. Lysine-Specific Demethylase (LSD/KDM1) Family:
-
Mechanism: This family utilizes a flavin adenine dinucleotide (FAD)-dependent amine oxidase reaction to remove methyl groups.[2][3]
-
Substrates: They are specific for mono- and di-methylated lysines and cannot demethylate tri-methylated lysines due to the requirement of a lone pair of electrons on the lysine nitrogen for the catalytic reaction.[3]
-
Members: The two primary members are LSD1 (KDM1A) and LSD2 (KDM1B).[3] LSD1 is known to demethylate H3K4me1/2 and H3K9me1/2.[4] LSD2 also targets H3K4me1/2.[4]
2. Jumonji C (JmjC) Domain-Containing Family:
-
Mechanism: This larger family of demethylases are Fe(II) and α-ketoglutarate-dependent dioxygenases.[2][3]
-
Substrates: They can demethylate mono-, di-, and tri-methylated lysine residues.[2]
-
Subfamilies: The JmjC family is further divided into several subfamilies (KDM2-KDM7), each with distinct substrate specificities. For instance, the KDM4 subfamily targets H3K9me2/3 and H3K36me2/3, while the KDM6 subfamily targets H3K27me2/3.
The distinct catalytic mechanisms and substrate specificities of these families are fundamental to understanding the selectivity profile of any histone demethylase inhibitor.
The Importance of Selectivity for LSD1 Inhibitors
LSD1 is a validated therapeutic target in various cancers, including acute myeloid leukemia and small-cell lung cancer.[4] The development of potent and selective LSD1 inhibitors is a significant focus in drug discovery. Non-selective inhibitors that also target other amine oxidases, such as monoamine oxidase A and B (MAO-A and MAO-B), can lead to off-target effects and potential toxicity. Therefore, a thorough selectivity profile is paramount for the clinical translation of any new LSD1 inhibitor.
While specific data for this compound is pending in the public domain, the following table illustrates the selectivity profile of other known LSD1 inhibitors against related amine oxidases.
Table 1: Selectivity Profile of Representative LSD1 Inhibitors
| Compound | LSD1 IC50 (nM) | LSD2 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Tranylcypromine (TCP) | ~5,600 | >100 | 2.84 | 0.73 |
| ORY-1001 (Iadademstat) | <20 | >100 | >100 | >100 |
| GSK-2879552 | ~19 | >100 | >100 | >100 |
| SP-2509 (Seclidemstat) | 13 | >10 | >300 | >300 |
Data compiled from publicly available sources. IC50 values can vary depending on the assay conditions.
This table highlights that while early inhibitors like tranylcypromine showed significant off-target activity against MAOs, newer generations of LSD1 inhibitors have been engineered for high selectivity. It is within this context that the selectivity of this compound must be rigorously evaluated.
Experimental Protocol for Determining Inhibitor Selectivity
A variety of biochemical assays are employed to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of histone demethylases. A common and robust method is the fluorescence-based coupled-enzyme assay.
Principle: The demethylation of a histone peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The intensity of the fluorescence is directly proportional to the enzymatic activity of LSD1.
Materials:
-
Recombinant human histone demethylase enzymes (LSD1, LSD2, JmjC family members, MAO-A, MAO-B)
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Reaction Mixture: In each well of the microplate, prepare the assay reaction mixture containing assay buffer, HRP, and Amplex Red reagent.
-
Inhibitor Addition: Add a small volume of the diluted inhibitor or DMSO (for the no-inhibitor control) to the respective wells.
-
Enzyme Addition: Add the recombinant histone demethylase enzyme to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the demethylation reaction by adding the dimethylated histone H3 peptide substrate to each well.
-
Kinetic Reading: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence at timed intervals (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
-
Selectivity Determination: Repeat the assay for each of the other histone demethylases and amine oxidases to determine the IC50 values and thereby the selectivity profile.
Visualizing Relationships and Workflows
To better understand the classification of histone demethylases and the experimental process for determining inhibitor selectivity, the following diagrams are provided.
Caption: Classification of Histone Demethylases.
Caption: Workflow for Inhibitor Selectivity Profiling.
Conclusion
The comprehensive evaluation of an inhibitor's selectivity is a cornerstone of modern drug development. For this compound, a detailed selectivity profile against a panel of histone demethylases, including members of the JmjC family and other amine oxidases, is essential to fully characterize its therapeutic potential and predict its safety profile. The methodologies and comparative context provided in this guide offer a framework for such an evaluation. As research progresses, the public availability of this data will be crucial for the scientific community to fully assess the promise of this compound as a selective epigenetic modulator.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Structural insights into histone lysine demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lsd1-IN-17 Cross-Reactivity with Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Lsd1-IN-17 with established Monoamine Oxidase (MAO) inhibitors, focusing on its cross-reactivity profile. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound for its primary target, Lysine-Specific Demethylase 1 (LSD1), versus the homologous enzymes MAO-A and MAO-B.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9). Its involvement in various cancers has made it an attractive target for therapeutic intervention. Monoamine oxidases A and B (MAO-A and MAO-B) are structurally similar enzymes crucial for the metabolism of neurotransmitters. Due to this structural homology, inhibitors designed for one target can exhibit cross-reactivity with the other, leading to potential off-target effects. This compound is a potent inhibitor of LSD1, and understanding its selectivity profile is paramount for its development as a research tool or therapeutic agent.
Inhibitor Activity Comparison
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and three well-characterized MAO inhibitors against LSD1, MAO-A, and MAO-B. Lower IC50 values indicate greater potency.
| Inhibitor | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Profile |
| This compound | 0.005[1] | 0.028[1] | 0.820[1] | Highly potent against LSD1, with moderate selectivity over MAO-A and high selectivity over MAO-B. |
| Tranylcypromine | 20.7[2] | 2.3[2][3] | 0.95[2][3] | Non-selective, irreversible inhibitor of both MAO-A and MAO-B, with weaker activity against LSD1. |
| Phenelzine | 5.6 (Ki(inact))[4] | Potent | Potent | A non-selective MAO inhibitor, also demonstrating potent, mechanism-based inactivation of LSD1.[4][5] |
| Selegiline | Weakly potent | Weakly potent | 0.01125[6] | Selective, irreversible inhibitor of MAO-B at low doses.[6] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Signaling and Inhibition Pathway
The following diagram illustrates the relationship between LSD1 and the MAO enzymes and the points of inhibition by the discussed compounds.
Caption: Inhibition of LSD1 and MAO enzymes by various compounds.
Experimental Protocols
The determination of inhibitory activity (IC50 values) is crucial for comparing the potency and selectivity of enzyme inhibitors. Below are representative protocols for LSD1 and MAO inhibition assays.
1. LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate.[7]
-
Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent product (resorufin) that can be quantified. The rate of fluorescence increase is proportional to LSD1 activity.
-
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated H3K4 peptide substrate (e.g., corresponding to the first 21 amino acids of the N-terminal tail of histone H3)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitors (this compound, etc.) dissolved in DMSO
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, LSD1/CoREST enzyme, and the test inhibitor to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the H3K4 peptide substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and initiate the detection step by adding a mixture of HRP and Amplex Red.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex/Em = 530-540/585-595 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. MAO-A and MAO-B Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of MAO-A and MAO-B using a specific substrate.[8][9]
-
Principle: MAO enzymes catalyze the oxidative deamination of their substrates. The rate of product formation, which can be measured by various methods (spectrophotometry, fluorometry, or LC-MS/MS), is indicative of enzyme activity.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., Kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test inhibitors dissolved in DMSO
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In separate wells of a microplate, add the assay buffer, either MAO-A or MAO-B enzyme, and the test inhibitor or positive control.
-
Pre-incubate the enzyme with the inhibitors at 37°C for a defined time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (e.g., kynuramine).
-
Incubate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Measure the amount of product formed. If using kynuramine, the fluorescent product 4-hydroxyquinoline can be measured. Alternatively, product formation can be quantified by LC-MS/MS.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values.
-
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent inhibitor of LSD1. While it exhibits some cross-reactivity with MAO-A, it is significantly more selective for LSD1. Its inhibitory activity against MAO-B is considerably weaker. In contrast, traditional MAO inhibitors like tranylcypromine and phenelzine show broader activity against both MAO isoforms and LSD1. Selegiline maintains its characteristic selectivity for MAO-B. This selectivity profile makes this compound a valuable tool for studying the specific biological functions of LSD1 with reduced confounding effects from MAO inhibition, particularly MAO-B. Researchers should, however, consider its potent inhibition of MAO-A when designing and interpreting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 4. A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lsd1-IN-17 and Other Novel LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in cancer. Its role in demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) leads to transcriptional repression of tumor suppressor genes and is implicated in tumor initiation, progression, and therapeutic resistance.[1][2] This has spurred the development of numerous small molecule inhibitors targeting LSD1. This guide provides a head-to-head comparison of Lsd1-IN-17, a potent inhibitor, with other novel LSD1 inhibitors, including those in clinical development. The comparative data presented is based on available preclinical studies and is intended to guide researchers in selecting appropriate compounds for their investigations.
Quantitative Comparison of LSD1 Inhibitor Activity
The following tables summarize the in vitro potency and selectivity of this compound against a panel of other notable LSD1 inhibitors. It is important to note that the data for this compound is sourced from its supplier, while the data for the other inhibitors is from a comprehensive comparative study.[3][4] Direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Biochemical Potency of LSD1 Inhibitors
| Compound | Target | IC50 (µM) | Assay Method | Reference |
| This compound | LSD1-CoREST | 0.005 | Not Specified | MedchemExpress |
| Iadademstat (ORY-1001) | LSD1 | <0.02 (nM) | HTRF | [5] |
| Bomedemstat (IMG-7289) | LSD1 | 0.0568 | Not Specified | [4] |
| GSK2879552 | LSD1 | Not Specified | Not Specified | [6] |
| INCB059872 | LSD1 | Not Specified | Not Specified | [6] |
| Pulrodemstat (CC-90011) | LSD1 | Not Specified | Not Specified | [6] |
| Seclidemstat (SP-2577) | LSD1 | 0.013 | Not Specified | [4] |
| Tranylcypromine (TCP) | LSD1 | >10 (µM) | HTRF | [3] |
Table 2: Selectivity Profile of LSD1 Inhibitors
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| This compound | 0.028 | 0.820 | MedchemExpress |
| Iadademstat (ORY-1001) | >100 | >100 | [5] |
| Bomedemstat (IMG-7289) | Not Specified | Not Specified | |
| GSK2879552 | Not Specified | Not Specified | |
| INCB059872 | Not Specified | Not Specified | |
| Pulrodemstat (CC-90011) | Not Specified | Not Specified | |
| Seclidemstat (SP-2577) | Not Specified | Not Specified | |
| Tranylcypromine (TCP) | 2.84 | 0.73 | [3] |
Table 3: Cellular Activity of LSD1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Effect | IC50/EC50 (µM) | Reference |
| This compound | LNCaP (Prostate) | Growth Arrest | 17.2 | MedchemExpress |
| Iadademstat (ORY-1001) | MV(4;11) (AML) | Proliferation Inhibition | <0.001 | [5] |
| Bomedemstat (IMG-7289) | Myelofibrosis patient cells | Improved symptomatology, reduced spleen size | Not Applicable | [4] |
| INCB059872 | SCLC cell lines | Growth Arrest | 0.047-0.377 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used to characterize LSD1 inhibitors.
In Vitro LSD1 Demethylase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the demethylase activity of LSD1 on a synthetic histone H3 peptide substrate.
-
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated H3(1-21)K4me1 or H3(1-21)K4me2 peptide substrate
-
S-adenosyl-L-methionine (SAM) - although not a cofactor for LSD1, it's often included in master mixes for broader epigenetic enzyme screening panels. Flavin adenine dinucleotide (FAD) is the essential cofactor for LSD1.
-
HTRF detection reagents: Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
384-well low volume microplates
-
HTRF-compatible microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, Iadademstat).
-
In a 384-well plate, add the LSD1 enzyme, assay buffer, and the test inhibitor.
-
Initiate the enzymatic reaction by adding the biotinylated H3K4 peptide substrate and FAD.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents (Europium cryptate-labeled antibody and streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The HTRF ratio (665 nm/620 nm) is proportional to the amount of demethylated product.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., LNCaP, MV-4-11)
-
Complete cell culture medium
-
Test inhibitors
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate IC50 values from the dose-response curves.
-
Visualizing LSD1's Role and Inhibition
To better understand the context of LSD1 inhibition, the following diagrams illustrate a key signaling pathway influenced by LSD1 and a typical experimental workflow for comparing inhibitors.
Caption: LSD1-mediated demethylation of H3K4me2 represses tumor suppressor genes.
Caption: Workflow for comparing novel LSD1 inhibitors.
References
- 1. Targeting Nuclear LSD1 to Reprogram Cancer Cells and Reinvigorate Exhausted T Cells via a Novel LSD1-EOMES Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel reversible LSD1 inhibitor SP-2577 promotes anti-tumor immunity in SWItch/Sucrose-NonFermentable (SWI/SNF) complex mutated ovarian cancer | PLOS One [journals.plos.org]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Lsd1-IN-17 Target Engagement in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lsd1-IN-17 and other key Lysine-Specific Demethylase 1 (LSD1) inhibitors. The focus is on confirming target engagement in preclinical models, particularly patient-derived xenografts (PDXs), to aid in the evaluation and selection of compounds for further development. While direct patient-derived xenograft (PDX) data for this compound is not currently available in the public domain, this guide compiles existing in vitro data for this compound and contrasts it with the more extensive preclinical data available for alternative LSD1 inhibitors.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2] LSD1 inhibitors aim to reactivate silenced tumor suppressor genes and induce differentiation in cancer cells. Confirming target engagement is a critical step in the preclinical validation of these inhibitors, ensuring that their biological effects are a direct consequence of LSD1 inhibition.
Comparative Analysis of LSD1 Inhibitors
This section provides a comparative overview of this compound and other well-characterized LSD1 inhibitors. The data presented is compiled from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of LSD1 Inhibitors
| Compound | Target | IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Cell-Based Assay (IC50 µM) | Cell Line |
| This compound | LSD1-CoREST | 0.005[3] | 0.028[3] | 0.820[3] | 17.2 (Growth Arrest)[3] | LNCaP (Prostate)[3] |
| GSK2879552 | LSD1 | 0.024 | >200 | >200 | AML and SCLC cell lines | Various |
| INCB059872 | LSD1 | - | - | - | 0.047-0.377 (Growth Arrest) | SCLC cell lines |
| Seclidemstat (SP-2577) | LSD1 | 0.013 | No Action | No Action | - | - |
Table 2: In Vivo Efficacy and Target Engagement of Alternative LSD1 Inhibitors in Xenograft Models
| Compound | Model Type | Cancer Type | Key In Vivo Findings | Target Engagement Markers |
| GSK2879552 | Xenograft | Small Cell Lung Cancer (SCLC) | Inhibition of NCI-H1417 tumor growth.[4] | Increased H3K4me2, CD11b, and CD86 expression in AML cells.[5] |
| INCB059872 | Xenograft & PDX | Acute Myeloid Leukemia (AML), SCLC | Inhibited tumor growth and prolonged survival in MLL-AF9 mouse model.[6] | Increased CD86 and CD11b expression in human AML xenograft models.[6] |
| Seclidemstat (SP-2577) | Xenograft | Ewing Sarcoma | Inhibition of tumor growth. | - |
| DDP38003 | PDX | Acute Myeloid Leukemia (AML) | Eradication of leukemia in combination with caloric restriction.[7] | Upregulation of dsRNA/IFN signaling.[7] |
Experimental Protocols for Target Engagement
Western Blot for H3K4me2
Objective: To determine the level of histone H3 lysine 4 dimethylation (H3K4me2), a direct substrate of LSD1. Inhibition of LSD1 is expected to lead to an increase in global or locus-specific H3K4me2 levels.[7]
Protocol:
-
Tissue Lysis: Homogenize tumor tissue from PDX models in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction: Isolate histones from the nuclear fraction using an acid extraction protocol.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 10-15 µg of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 (e.g., Abcam ab8580) overnight at 4°C. A total H3 antibody should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the relative levels of H3K4me2 normalized to total H3.
Flow Cytometry for Differentiation Markers
Objective: To assess the induction of myeloid differentiation in leukemia models, a common downstream effect of LSD1 inhibition, by measuring the expression of cell surface markers CD11b and CD86.[4]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from tumor tissue or bone marrow of PDX mice.
-
Staining: Incubate cells with fluorescently conjugated antibodies against human CD45 (to identify human cells), CD11b, and CD86 for 30 minutes on ice in the dark.
-
Washing: Wash cells twice with FACS buffer (PBS with 2% FBS).
-
Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on the human CD45+ population and analyze the percentage of cells expressing CD11b and CD86. An increase in the percentage of CD11b+ and CD86+ cells indicates myeloid differentiation.
Visualizing Pathways and Workflows
LSD1 Signaling Pathway
Caption: LSD1 removes methyl groups from H3K4 and H3K9, regulating gene expression.
Experimental Workflow for Target Engagement in PDX
References
- 1. worthington-biochem.com [worthington-biochem.com]
- 2. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Caloric restriction leads to druggable LSD1-dependent cancer stem cells expansion - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-17 vs. Genetic Knockdown of LSD1: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological inhibition of Lysine-Specific Demethylase 1 (LSD1) by Lsd1-IN-17 with its genetic knockdown. This guide provides a comprehensive overview of their respective mechanisms, effects on cellular processes, and the experimental methodologies employed to assess their efficacy.
This comparison guide delves into the two primary methods for interrogating the function of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. We will explore the nuances of using a small molecule inhibitor, this compound, versus genetic tools like siRNA and shRNA to reduce LSD1 function. Understanding the differences in their mechanisms, off-target effects, and experimental outcomes is crucial for the accurate interpretation of research findings and for making informed decisions in drug development.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Reversible or irreversible binding to the active site of the LSD1 protein, inhibiting its demethylase activity. | Degradation of LSD1 mRNA, leading to reduced protein synthesis. |
| Mode of Action | Primarily targets the enzymatic function of LSD1. May also have off-target effects on other structurally similar enzymes. | Reduces the total cellular pool of LSD1 protein, affecting both its enzymatic and non-enzymatic (scaffolding) functions. |
| Onset and Duration | Rapid onset of action, with effects observed within hours. Duration is dependent on the compound's half-life and dosing schedule. | Slower onset, requiring time for mRNA and protein turnover (typically 24-72 hours). Effects can be transient (siRNA) or stable (shRNA). |
| Specificity | Potential for off-target effects on other amine oxidases. Specificity varies between different inhibitors. | Can have off-target effects due to unintended silencing of other genes with similar sequences. |
| Reversibility | Effects are generally reversible upon withdrawal of the compound (for reversible inhibitors). | Effects of siRNA are transient. Stable knockdown with shRNA is generally considered irreversible in the context of the experiment. |
| Applications | In vitro and in vivo studies, preclinical and clinical drug development. | Primarily for in vitro and in vivo target validation and mechanistic studies. |
Quantitative Comparison of Effects
The following tables summarize quantitative data gathered from various studies on the effects of LSD1 inhibitors and genetic knockdown on cancer cell lines. It is important to note that direct comparative studies using this compound are limited; therefore, data from other potent LSD1 inhibitors are included to provide a broader context.
Table 1: Inhibition of Cell Viability and Proliferation
| Method | Cell Line | Parameter | Result | Citation |
| LSD1 Inhibitors | ||||
| This compound (analogue) | THP-1 (AML) | IC50 | 0.3 µM | [1] |
| ORY-1001 | MCC cell lines | IC50 | Low nM range | [2] |
| GSK-LSD1 | MCC cell lines | IC50 | Low nM range | [2] |
| RN-1, S2101 | Ovarian cancer lines | IC50 | Lower values than pargyline and TCP | [3] |
| HCI-2509 | Lung adenocarcinoma | IC50 | 0.3–5 μM | [4] |
| Genetic Knockdown | ||||
| LSD1 shRNA | Gastric cancer cells | Cell Viability | Significantly lower than control | [5] |
| LSD1 siRNA | Colon cancer (SW620) | Cell Proliferation | Effectively suppressed | [6] |
| LSD1 siRNA | Kidney cancer cells | Cell Proliferation | Reduced | [7] |
| LSD1 siRNA | JeKo-1, MOLT-4 cells | Cell Proliferation | Decreased in a concentration-dependent manner | [8] |
Table 2: Induction of Apoptosis and Gene Expression Changes
| Method | Cell Line/Model | Parameter | Result | Citation |
| LSD1 Inhibitors | ||||
| Tranylcypromine | Colon cancer (SW620) | Apoptosis | Induced | [6] |
| Polyamine analogues | HCT116 cells | Gene Re-expression | More effective than siRNA for some genes | [9] |
| Genetic Knockdown | ||||
| LSD1 siRNA | HCT116 cells | LSD1 Protein Reduction | 85% decrease after 48h | [9] |
| LSD1 siRNA | HCT116 cells | H3K4me2 Increase | Increased at specific gene promoters | [9] |
| LSD1 Knockdown | Human colon cancer cells | Gene Expression | Significant increase in several genes | [10] |
| LSD1 siRNA | JeKo-1, MOLT-4 cells | Apoptosis | Increased in a concentration-dependent manner | [8] |
| LSD1 Knockdown | Mouse ESCs | Gene Expression | Downregulation of genes with higher RNAPII pausing | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments used to evaluate the effects of this compound and LSD1 genetic knockdown.
Western Blotting for LSD1 and Histone Marks
Objective: To determine the protein levels of LSD1 and the methylation status of its histone substrates (e.g., H3K4me2).
-
Cell Lysis: Cells treated with this compound or transfected with LSD1 siRNA/shRNA are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against LSD1, H3K4me2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the effect of this compound or LSD1 knockdown on cell proliferation and viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment/Transfection: For this compound, cells are treated with a range of concentrations of the inhibitor. For genetic knockdown, cells are transfected with LSD1 siRNA or a non-targeting control.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and after a brief incubation, the luminescence (proportional to ATP levels) is measured.
-
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated or non-targeting siRNA-treated) cells. IC50 values for this compound are determined from dose-response curves.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of LSD1 at specific genomic loci and the levels of histone methylation at these sites.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for LSD1 or a histone mark of interest (e.g., H3K4me2).
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Washes: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified from the eluted material.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by LSD1 and a typical experimental workflow for comparing this compound and genetic knockdown.
Caption: LSD1 signaling pathways affected by pharmacological inhibition and genetic knockdown.
Caption: A typical experimental workflow for comparing this compound and genetic knockdown.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of LSD1 are powerful tools for studying its role in cancer biology. The choice between these methods depends on the specific research question. This compound and other small molecule inhibitors are ideal for exploring the therapeutic potential of targeting LSD1's enzymatic activity and for preclinical development. Genetic knockdown, on the other hand, provides a valuable approach for target validation and for investigating the roles of both the enzymatic and non-enzymatic functions of the LSD1 protein.
A comprehensive understanding of the strengths and limitations of each approach, as outlined in this guide, is essential for designing robust experiments and accurately interpreting the resulting data. Future research employing direct, side-by-side comparisons of next-generation LSD1 inhibitors and refined genetic tools will further elucidate the multifaceted roles of LSD1 in health and disease.
References
- 1. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shRNA-interfering LSD1 inhibits proliferation and invasion of gastric cancer cells via VEGF-C/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1-mediated epigenetic modification contributes to proliferation and metastasis of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. Integrative analysis reveals histone demethylase LSD1 promotes RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Lsd1-IN-17 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The epigenetic regulator Lysine-Specific Demethylase 1 (LSD1) has emerged as a compelling target in oncology. Its overexpression is implicated in the development and progression of numerous cancers, where it contributes to oncogenic gene expression programs, resistance to therapy, and the maintenance of a cancer stem cell phenotype. Inhibition of LSD1 has shown promise in preclinical and clinical settings, particularly in combination with conventional chemotherapy. This guide provides a comparative assessment of the synergistic potential of Lsd1-IN-17, a potent LSD1 inhibitor, with standard chemotherapeutic agents. Due to the limited availability of public data on this compound in combination therapies, this guide will leverage experimental data from other well-characterized LSD1 inhibitors to illustrate the synergistic potential of this therapeutic strategy.
Overview of this compound and its Therapeutic Rationale
This compound is a potent inhibitor of LSD1, an enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound can alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the repression of oncogenes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| LSD1-CoREST | 0.005[1] |
| MAO-A | 0.028[1] |
| MAO-B | 0.820[1] |
This compound has demonstrated growth inhibitory effects in cancer cell lines, with an IC50 of 17.2 µM in LNCaP prostate cancer cells[1]. The rationale for combining this compound with chemotherapy is to enhance the cytotoxic effects of conventional drugs, overcome chemoresistance, and target cancer stem cell populations that are often refractory to standard treatments.
Synergistic Effects of LSD1 Inhibitors with Chemotherapy: A Comparative Analysis
While specific combination data for this compound is not yet publicly available, extensive research on other LSD1 inhibitors demonstrates a strong synergistic potential with various chemotherapy agents across different cancer types.
Table 2: Synergistic Effects of LSD1 Inhibitors with Chemotherapy in Preclinical Models
| LSD1 Inhibitor | Chemotherapy Agent | Cancer Type | Effect | Quantitative Data (Example) |
| GSK-LSD1 | Doxorubicin | Breast Cancer | Increased sensitivity to doxorubicin | Doxorubicin IC50 in MCF-7 cells decreased from 0.64 µM to 0.28 µM with GSK-LSD1 pretreatment.[2][3] |
| SP2509 | Etoposide | Ewing Sarcoma | Synergistic inhibition of cell viability | Combination Index (CI) < 1, indicating synergy.[4] |
| SP2509 | Doxorubicin | Ewing Sarcoma | Synergistic inhibition of cell viability | Combination Index (CI) < 1, indicating synergy.[4] |
| NCD38/SP2509 | Cisplatin/Carboplatin | Ovarian Cancer | Sensitized ovarian cancer cells to chemotherapy | Combination of KDM1A inhibitors with chemotherapy significantly reduced clonogenic survival compared to single agents.[5][6] |
| Phenelzine | Nab-paclitaxel | Metastatic Breast Cancer | Well-tolerated with evidence of antitumor activity | Median progression-free survival of 34 weeks in a Phase 1 clinical trial.[7] |
Mechanistic Basis for Synergy
The synergistic interaction between LSD1 inhibitors and chemotherapy is underpinned by multiple mechanisms. LSD1 inhibition can re-sensitize chemoresistant cells to therapy and potentiate the effects of DNA-damaging agents.
Reversal of Chemoresistance
Chemotherapy can induce epigenetic changes in cancer cells that lead to resistance. LSD1 is often upregulated in response to chemotherapy and contributes to the emergence of a drug-resistant, mesenchymal phenotype.[4][8] By inhibiting LSD1, it is possible to reverse these epigenetic alterations and restore sensitivity to chemotherapeutic agents.
Modulation of Key Signaling Pathways
LSD1 regulates several critical oncogenic signaling pathways. Its inhibition can disrupt these pathways, making cancer cells more vulnerable to the cytotoxic effects of chemotherapy.
Wnt/β-catenin Pathway: LSD1 can activate the Wnt/β-catenin pathway, which is crucial for cancer stem cell maintenance and proliferation.[2] Inhibition of LSD1 can downregulate this pathway, thereby reducing the cancer stem cell population and its associated chemoresistance.
PI3K/AKT Pathway: LSD1 can activate the PI3K/AKT signaling pathway, which promotes cell survival and proliferation.[9] Co-treatment with an LSD1 inhibitor and a PI3K inhibitor has been shown to be more effective in suppressing cancer cell proliferation.[9]
Epithelial-Mesenchymal Transition (EMT): LSD1 is a key regulator of EMT, a process that endows cancer cells with migratory and invasive properties and is associated with chemoresistance.[4][8] By inhibiting LSD1, it is possible to suppress EMT and sensitize cancer cells to chemotherapy.
Experimental Protocols
This section provides an overview of key experimental methodologies used to assess the synergistic effects of LSD1 inhibitors and chemotherapy.
Cell Viability and Synergy Assessment
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a range of concentrations of the LSD1 inhibitor (e.g., this compound), the chemotherapeutic agent, and the combination of both.
-
Cell Viability Assay: After a defined incubation period (typically 48-72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. The synergistic effect of the combination is determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4]
Western Blotting for Protein Expression
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., LSD1, E-cadherin, Vimentin, β-catenin, phosphorylated AKT) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[8][10][11][12][13]
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., H3K4me2) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) or sequencing (ChIP-seq) to determine the enrichment of the protein at specific genomic loci.[14][15][16]
Conclusion and Future Directions
The preclinical data for a range of LSD1 inhibitors strongly support the rationale for combining this class of drugs with conventional chemotherapy. The synergistic effects observed in various cancer models suggest that this approach can enhance therapeutic efficacy and overcome resistance. While specific combination data for this compound is not yet available, its potent inhibitory activity against LSD1 makes it a promising candidate for such combination strategies.
Future research should focus on:
-
Conducting preclinical studies to evaluate the synergistic effects of this compound with various chemotherapeutic agents in a broad range of cancer types.
-
Elucidating the specific molecular mechanisms underlying the synergy between this compound and chemotherapy.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
-
Initiating well-designed clinical trials to assess the safety and efficacy of this compound in combination with chemotherapy in cancer patients.
The continued investigation of LSD1 inhibitors like this compound in combination with chemotherapy holds the potential to offer new and more effective treatment options for patients with cancer.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Histone Demethylase LSD1/ΚDM1A Mediates Chemoresistance in Breast Cancer via Regulation of a Stem Cell Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM1A/LSD1 inhibition enhances chemotherapy response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM1A/LSD1 inhibition enhances chemotherapy response in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1 Proof of Concept Study Evaluating the Addition of an LSD1 Inhibitor to Nab-Paclitaxel in Advanced or Metastatic Breast Cancer (EPI-PRIMED) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. pubcompare.ai [pubcompare.ai]
- 12. pubcompare.ai [pubcompare.ai]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 15. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Scaffolding Secrets: A Comparative Guide to the Demethylase-Independent Functions of LSD1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the multifaceted roles of Lysine-Specific Demethylase 1 (LSD1) is paramount for designing effective therapeutic strategies. While the enzymatic activity of LSD1 in histone demethylation is well-established, a growing body of evidence highlights its crucial non-catalytic, or "scaffolding," functions. This guide provides a comparative analysis of the demethylase-independent functions of a representative LSD1 inhibitor, contextualized with other known inhibitors, and supported by experimental data and detailed protocols.
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in transcriptional regulation.[1] Historically, research has focused on its ability to demethylate mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[1] However, recent studies have illuminated demethylase-independent roles for LSD1, where the protein acts as a scaffold to assemble and stabilize protein complexes, thereby influencing gene expression and cellular processes in a manner that is distinct from its catalytic activity.[2][3] These non-enzymatic functions are critical in various biological contexts, including development and disease, and present novel avenues for therapeutic intervention.[2][3]
The Dual Nature of LSD1: Catalytic vs. Scaffolding Functions
LSD1's functions can be broadly categorized into two distinct mechanisms:
-
Demethylase-Dependent Function: This involves the canonical enzymatic activity of LSD1, where it removes methyl groups from histone and non-histone substrates. This activity is dependent on its flavin adenine dinucleotide (FAD) cofactor.[1]
-
Demethylase-Independent (Scaffolding) Function: In this capacity, LSD1 acts as a structural platform for the assembly of multi-protein complexes.[4] This can influence protein stability, subcellular localization, and the recruitment of other regulatory factors to chromatin, all independent of its demethylase activity.[2][3] For instance, some LSD1 inhibitors exert their effects by disrupting these protein-protein interactions rather than by blocking the catalytic site.[4]
Comparative Analysis of LSD1 Inhibitors
While information on a specific compound designated "Lsd1-IN-17" is not available in the public domain, we can evaluate the demethylase-independent functions of LSD1 by examining a well-characterized inhibitor and comparing its profile to other agents. For this guide, we will use a representative irreversible inhibitor, Tranylcypromine (TCP) and its derivatives, and compare them with other classes of LSD1 inhibitors.
| Inhibitor Class | Representative Compound(s) | Mechanism of Action | Known Demethylase-Independent Effects |
| Irreversible (FAD-Covalent) | Tranylcypromine (TCP), ORY-1001, GSK2879552 | Form a covalent adduct with the FAD cofactor, irreversibly inactivating the enzyme.[3] | Can disrupt the interaction of LSD1 with partner proteins like CoREST, impacting complex integrity and function.[4] |
| Reversible (Non-Covalent) | SP-2509 (Seclidemstat) | Competitively or non-competitively bind to the active site or allosteric sites without forming a covalent bond. | Shown to allosterically inhibit LSD1 and suppress tumor growth independent of its demethylase function by targeting a histone H3 pocket.[3] |
| Dual Inhibitors | JBI-802 (LSD1/HDAC6/8 inhibitor) | Simultaneously inhibit LSD1 and other epigenetic modifiers like histone deacetylases (HDACs). | Effects are a composite of inhibiting multiple targets, making it challenging to isolate demethylase-independent LSD1 effects. |
Experimental Data: Evaluating Demethylase-Independent Functions
Dissecting the demethylase-independent functions of LSD1 inhibitors requires experimental approaches that can distinguish between catalytic and non-catalytic effects.
Table 1: Cellular Effects of LSD1 Inhibition
| Experiment | Cell Line | Inhibitor | Concentration | Observed Effect | Implication for Demethylase-Independent Function |
| Protein Stability Assay | Prostate Cancer (CRPC) | SP-2509 | 1 µM | Promotes survival independent of demethylase function.[3] | Suggests interference with LSD1's scaffolding role in regulating pro-survival protein complexes. |
| FBXW7 Dimerization Assay | 293T | LSD1 Knockdown | - | Disruption of FBXW7 dimerization and enhanced degradation.[3] | Indicates a scaffolding role for LSD1 in stabilizing the FBXW7 tumor suppressor. |
| Gene Expression Analysis | Esophageal Squamous Cell Carcinoma | TCP | 5 µM | Upregulation of 17 genes and downregulation of 16 genes.[3] | Changes in gene expression may not solely correlate with histone methylation changes, suggesting non-catalytic regulatory roles. |
Key Experimental Protocols
Western Blotting for Protein Stability
Objective: To assess the effect of an LSD1 inhibitor on the stability of a known LSD1-interacting protein (e.g., FBXW7).
Methodology:
-
Culture cells (e.g., 293T cells) to 70-80% confluency.
-
Treat cells with the LSD1 inhibitor at various concentrations for a specified time course (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the protein of interest (e.g., anti-FBXW7) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine changes in protein levels.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
Objective: To determine if an LSD1 inhibitor disrupts the interaction between LSD1 and its binding partners.
Methodology:
-
Treat cells with the LSD1 inhibitor as described above.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an antibody against LSD1 or its interacting partner overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against both LSD1 and the putative interacting protein.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
Objective: To determine if an LSD1 inhibitor alters the genomic localization of LSD1 and its associated protein complexes, independent of changes in histone methylation.
Methodology:
-
Crosslink proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody against LSD1.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify genomic regions where LSD1 binding is altered by the inhibitor.
-
Correlate changes in LSD1 binding with gene expression data (RNA-seq) to infer functional consequences. Irreversible inhibitors have been shown to reduce the binding of LSD1 to chromatin.[1]
Visualizing a Demethylase-Independent Signaling Pathway
The following diagram illustrates a known demethylase-independent function of LSD1 in regulating the stability of the FBXW7 tumor suppressor protein.
Caption: LSD1's scaffolding role in FBXW7 stability.
Experimental Workflow for Assessing Demethylase-Independent Functions
The workflow below outlines a comprehensive approach to characterizing the non-catalytic roles of a novel LSD1 inhibitor.
Caption: Workflow for evaluating demethylase-independent functions.
References
- 1. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Lsd1-IN-17: A Procedural Guide
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Lsd1-IN-17, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor. Adherence to these guidelines is essential for personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood. In case of exposure, consult the relevant safety data sheet (SDS) and seek medical attention if necessary.
II. Waste Categorization and Segregation
Proper disposal begins with correct waste categorization. This compound, as a bioactive chemical compound, must be treated as hazardous chemical waste . It is crucial to segregate this waste stream from other laboratory waste types to prevent accidental reactions.
Key Segregation Principles:
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.
-
Keep separate from non-hazardous waste, biological waste, and radioactive waste.
-
Solid and liquid waste containing this compound should be collected in distinct, clearly labeled containers.
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Container Selection and Labeling:
-
Utilize a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. For solid waste, a clearly labeled, sealable bag or container is appropriate. For liquid waste (e.g., solutions in DMSO), use a labeled, screw-cap bottle.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and solvent if it is a solution.
2. Waste Accumulation:
-
Collect all waste containing this compound, including contaminated consumables like pipette tips, gloves, and empty vials, in the designated hazardous waste container.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be away from sinks and floor drains and should have secondary containment.[1]
-
Ensure the waste container remains closed at all times, except when adding waste.[2]
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound).[2][3]
-
The first rinseate must be collected as hazardous chemical waste and added to the appropriate liquid waste container.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[2]
4. Final Disposal:
-
Once the hazardous waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [2][4]
IV. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory guidelines for hazardous waste accumulation must be followed.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume per Laboratory | Typically should not exceed 55 gallons | [2] |
| Maximum Acute Hazardous Waste Volume per Laboratory | Typically should not exceed 1 quart | [2] |
| Container Removal from SAA (once full) | Within three days | [5] |
| Partially Filled Container Storage in SAA | Up to one year | [5] |
Experimental Workflow and Logical Relationships
To provide a clearer understanding of the disposal process, the following diagram illustrates the logical workflow from initial handling to final disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. vumc.org [vumc.org]
- 3. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Lsd1-IN-17
Essential Safety and Handling Guide for Lsd1-IN-17
This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound, a potent inhibitor of Lysine-specific demethylase 1 (LSD1), Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following guidance is based on the known biological activities of the compound and general laboratory safety protocols for handling potent enzyme inhibitors.
I. Personal Protective Equipment (PPE) and Handling
Given that this compound is a potent enzyme inhibitor, caution should be exercised to prevent exposure. When handling the compound, the following personal protective equipment is mandatory:
-
Gloves: Nitrile or other chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are required to protect from splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator is recommended. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Safe Handling Practices:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
II. Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Room temperature in the continental US; however, conditions may vary elsewhere. Always refer to the supplier's instructions. |
| Container | Keep the container tightly closed. |
| Environment | Store in a dry and well-ventilated place. |
III. Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
| Spill | Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
IV. Disposal Plan
This compound and any contaminated materials should be treated as hazardous chemical waste.
Disposal Steps:
-
Segregation: Collect all this compound waste, including unused compound, contaminated labware, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[1][2]
-
Disposal Request: Contact your institution's environmental health and safety department to arrange for pickup and proper disposal according to federal, state, and local regulations.[3]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular trash, with the label defaced.[3][4]
Experimental Protocols and Data
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary targets.
| Target | IC50 (µM) |
| LSD1-CoREST | 0.005 |
| MAO-A | 0.028 |
| MAO-B | 0.820 |
| LNCaP cells (cell growth arrest) | 17.2 |
Experimental Protocol: Cell Growth Arrest Assay
This protocol provides a general method for assessing the effect of this compound on the proliferation of cancer cell lines, such as the prostate cancer cell line LNCaP.
Materials:
-
LNCaP cells (or other desired cell line)
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a fluorescence-based assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of LSD1. LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).
Caption: Inhibition of LSD1 by this compound prevents the demethylation of H3K4me2, leading to the maintenance of active chromatin and altered gene expression.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
